Technical Documentation Center

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
  • CAS: 1286207-39-3

Core Science & Biosynthesis

Foundational

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride chemical properties

An In-depth Technical Guide to (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride: Properties, Analysis, and Applications Introduction: A Molecule of Strategic Importance (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride: Properties, Analysis, and Applications

Introduction: A Molecule of Strategic Importance

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride emerges not merely as a chemical entity, but as a strategic building block for drug discovery and development. Its architecture thoughtfully combines two moieties of high significance in medicinal chemistry: the pyrrolidine ring and a substituted nitrophenyl ether. The pyrrolidine scaffold is a well-established "privileged structure," lauded for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space, a feature increasingly sought after in modern drug design.[1] This saturated heterocycle is a cornerstone in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and serve as a versatile pharmacophoric element.[2][3]

The second component, the 2-fluoro-4-nitrophenoxy group, offers a sophisticated tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of a fluorine atom is a classic medicinal chemistry tactic to enhance metabolic stability or modify binding affinity by altering electronic properties.[4][5] The nitro group, while a strong electron-withdrawing group, also serves as a crucial synthetic handle, amenable to reduction and further functionalization, thereby opening avenues for library synthesis and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development scientists who seek to leverage its unique properties.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental properties of a compound are the bedrock of its application in research. While extensive experimental data for this specific molecule is not broadly published, we can consolidate its known attributes and infer others based on well-understood chemical principles and data from closely related analogues.

PropertyValueSource / Method
IUPAC Name (3R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochlorideNomenclature
CAS Number 1171037-77-2Chemical Registry
Molecular Formula C₁₀H₁₂ClFN₂O₃Calculation
Molecular Weight 278.67 g/mol Calculation
Appearance Likely a solid (e.g., off-white to yellow powder)Analogy to similar compounds[6]
Solubility Expected to be soluble in water, DMSO, and methanolInferred from hydrochloride salt form
Purity Typically >95%Commercial Specification[6]
Stereochemistry (R)-enantiomerSpecified

Section 2: The Architectural cornerstones

The utility of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in drug design stems directly from the distinct advantages conferred by its constituent parts.

The Pyrrolidine Scaffold: A Privileged Element

The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1] Its power lies in its non-planar, sp³-hybridized structure, which allows for a more effective and three-dimensional exploration of protein binding pockets compared to flat, aromatic systems.[7] This inherent three-dimensionality is critical for achieving high potency and selectivity. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while the protonated amine in the hydrochloride salt form serves as a hydrogen bond donor, enhancing interactions with biological targets and improving aqueous solubility.[2]

Caption: Core advantages of the pyrrolidine ring in medicinal chemistry.

The 2-Fluoro-4-nitrophenoxy Moiety: A Pharmacological Modulator

The electronically modified phenyl ether component provides critical functionality.

  • Fluorine Substitution: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry.[4] Its small size minimizes steric hindrance, while its high electronegativity can profoundly influence the pKa of nearby functional groups, alter conformation, and block metabolic oxidation at the site of fluorination, often leading to an improved pharmacokinetic profile.[5][8]

  • Nitro Group: The electron-withdrawing nitro group significantly impacts the electronic character of the aromatic ring. This can be crucial for specific binding interactions with target proteins. More importantly, it is a versatile synthetic precursor. Catalytic reduction of the nitro group to an amine provides a nucleophilic site for further elaboration, enabling the rapid generation of a library of analogues for SAR exploration. This transformation is a high-yield, well-established reaction in process chemistry.

  • Ether Linkage: The ether bond provides a balance of stability and conformational flexibility, positioning the aromatic ring relative to the pyrrolidine core.

Section 3: Proposed Synthesis and Analytical Characterization Workflow

While multiple synthetic routes are conceivable, a common and efficient approach involves a nucleophilic aromatic substitution (SNAr) reaction. This section outlines a proposed synthesis and the subsequent analytical workflow required to verify the structure and purity of the final compound.

Proposed Synthetic Pathway

The synthesis logically proceeds by coupling (R)-3-hydroxypyrrolidine with an activated fluoro-nitro-benzene derivative.

Synthesis_Workflow Reactant1 (R)-3-Hydroxypyrrolidine (or protected form) Reaction SNAr Reaction Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) Reactant1->Reaction Reactant2 1,2-Difluoro-4-nitrobenzene Reactant2->Reaction Product (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Reaction->Product FinalStep Salt Formation HCl in Ether or IPA Product->FinalStep FinalProduct (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine HCl FinalStep->FinalProduct

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

  • Starting Materials: (R)-3-hydroxypyrrolidine provides the chiral pyrrolidine core.[9][10] 1,2-Difluoro-4-nitrobenzene is an excellent electrophile for the SNAr reaction; the nitro group strongly activates the ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.

  • Reaction Conditions: A strong, non-nucleophilic base (like sodium hydride) is used to deprotonate the hydroxyl group of the pyrrolidine, forming a potent alkoxide nucleophile. A polar aprotic solvent like DMF or DMSO is chosen to solvate the cation and accelerate the rate of this bimolecular reaction.

  • Salt Formation: The final hydrochloride salt is prepared by treating the free base with a solution of HCl in a non-protic solvent like diethyl ether or isopropanol. This step is crucial for improving the compound's stability, crystallinity, and handling properties, which is standard practice for amine-containing active pharmaceutical ingredients (APIs).

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. An integrated approach using multiple spectroscopic and chromatographic techniques provides a self-validating system where each result corroborates the others.[11]

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification Start Synthesized Material MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity Start->NMR IR FTIR Spectroscopy Confirms Functional Groups Start->IR HPLC HPLC-UV Determines Purity (%) Start->HPLC Final Certificate of Analysis (CoA) MS->Final NMR->Final IR->Final Chiral_HPLC Chiral HPLC Confirms Enantiomeric Purity HPLC->Chiral_HPLC HPLC->Final Chiral_HPLC->Final

Caption: Integrated workflow for analytical characterization and quality control.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes many organic salts and does not exchange with the N-H proton.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic Region (7.0-8.5 ppm): Expect three distinct signals corresponding to the three protons on the trisubstituted phenyl ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

    • Pyrrolidine Ring (3.0-4.5 ppm): A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The proton at C3, adjacent to the ether oxygen, will likely be shifted downfield.

    • N-H Proton (~9-11 ppm, broad): A broad signal corresponding to the protonated amine of the hydrochloride salt, which may exchange with residual water.

  • Expected ¹⁹F NMR Signals: A single signal, likely a multiplet due to coupling with adjacent aromatic protons.

  • Rationale: NMR provides an unambiguous map of the molecule's carbon-hydrogen framework and confirms the presence and electronic environment of the fluorine atom.[12]

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Expected Results:

    • Full Scan (Positive Mode): The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₁₀H₁₁FN₂O₃ plus a proton. The high-resolution measurement should confirm the elemental composition.

    • MS/MS Fragmentation: Fragmentation of the parent ion can provide further structural confirmation. Expect characteristic losses, such as cleavage of the pyrrolidine ring or the ether bond.[11]

  • Rationale: MS provides the exact molecular weight and elemental formula, which is the most fundamental confirmation of a compound's identity.[13]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, monitoring at wavelengths relevant to the nitrophenyl chromophore (e.g., 254 nm and 320 nm).

  • Sample Preparation: Prepare a stock solution in DMSO and dilute with the mobile phase to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Rationale: HPLC is the gold standard for determining the purity of small molecules, separating the target compound from any starting materials, by-products, or degradation products.[13]

Section 4: Safety, Handling, and Storage

Proper handling of any chemical intermediate is critical for researcher safety and maintaining compound integrity. The following guidelines are synthesized from safety data sheets of structurally related compounds.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[16] The hydrochloride salt form is generally stable under these conditions, but protection from moisture and light is recommended to prevent degradation.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Section 5: Potential Applications in Research and Drug Discovery

The structural features of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride make it a highly attractive starting point for several therapeutic areas:

  • Kinase Inhibitors: The 4-phenoxy-pyridine/pyrrolidine motif is a known scaffold in various kinase inhibitors, including c-Met inhibitors used in oncology.[18] The 2-fluoro-4-nitrophenoxy group can be used to probe the active site of kinases, with the nitro group being a precursor to an amine that can form critical hydrogen bonds.

  • CNS Agents: The pyrrolidine ring is a common feature in molecules targeting the central nervous system. Its ability to confer solubility and its 3D structure are advantageous for crossing the blood-brain barrier and interacting with complex neural receptors.[1][3]

  • Antiviral and Antibacterial Agents: Many bioactive natural products and synthetic drugs containing the pyrrolidine ring exhibit antimicrobial or antiviral activity.[3][19] This scaffold can be functionalized to target specific viral or bacterial enzymes.

  • Combinatorial Chemistry and Fragment-Based Screening: As a functionalized building block, this compound is ideal for inclusion in chemical libraries. The reducible nitro group allows for the attachment of a wide array of secondary building blocks, rapidly generating diverse chemical entities for high-throughput screening.

By providing a robust and versatile scaffold, (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride serves as a powerful tool for medicinal chemists aiming to develop the next generation of targeted therapeutics. Its thoughtful design embodies key principles of modern drug discovery, offering a promising starting point for innovation.

References

  • Li Petri, S., Piras, M., & Basit, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link][1][7]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Özdemir, Z., Çiftçi, G. A., & Alptüzün, V. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247012. [Link][3]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. Kishida Chemical Co., Ltd. [Link][14]

  • NextSDS. (n.d.). (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride. NextSDS. [Link]

  • BIO Web of Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 61, 01020. [Link][18]

  • NextSDS. (n.d.). (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride. NextSDS. [Link]

  • National Measurement Institute of Australia. (2023). Certified Reference Material Certificate of Analysis. NMIA. [Link][13]

  • Gribkova, E. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5393. [Link][19]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem. [Link][20]

  • Filler, R., & Kirsch, P. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 791-804. [Link][4]

  • Cho, J. H., et al. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o100. [Link]

  • Ilardi, E. A., & Vitaku, E. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. [Link][5]

  • ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link][8]

  • World Intellectual Property Organization. (2008).
  • Google Patents. (1997). Process for the preparation of 3-hydroxypyrrolidine. [9]

  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Agilent. [Link][11]

  • Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(4), 269-276. [Link][12]

  • Google Patents. (1990). Process for preparing 3-pyrrolidinol. [10]

Sources

Exploratory

Comprehensive Structure Elucidation of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride: A Multimodal Analytical Approach

Executive Summary The structural elucidation of chiral, halogenated secondary amine salts presents a unique set of analytical challenges. (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a critical stereochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral, halogenated secondary amine salts presents a unique set of analytical challenges. (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a critical stereochemically pure building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Because its pharmacological efficacy is intrinsically tied to its absolute configuration and spatial geometry, rigorous structural confirmation is mandated by regulatory frameworks such as the.

This technical guide details a comprehensive, self-validating analytical strategy to unequivocally establish the 2D connectivity, 3D absolute configuration, and solid-state salt properties of this molecule. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Diffraction (SCXRD), we establish a robust framework for structural verification.

Molecular Architecture & Causality of the Analytical Strategy

The target molecule consists of a basic pyrrolidine ring linked via an ether bridge at the C3 position to a 2-fluoro-4-nitrophenyl moiety.

Causality of the Salt Form: The free base of this secondary amine is prone to oxidative degradation and exhibits poor crystallinity. Isolating the compound as a hydrochloride salt serves two critical purposes:

  • Stability and Solubility: Protonation of the pyrrolidine nitrogen ( pKa​≈9.5 ) stabilizes the molecule and enhances solubility in polar analytical solvents (e.g., DMSO- d6​ , D 2​ O).

  • Crystallographic Advantage: The inclusion of the chloride counterion ( Z=17 ) introduces a "heavy atom" into the crystal lattice. This is a deliberate experimental choice: the chloride ion provides sufficient anomalous dispersion of Cu-K α X-rays to allow for the direct determination of the absolute configuration without relying on a chiral reference molecule.

AnalyticalStrategy cluster_2D 2D Connectivity cluster_3D 3D Stereochemistry cluster_Salt Salt & Solid State Target (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine HCl HRMS HRMS (ESI-TOF) Exact Mass: 227.0832 Target->HRMS NMR 1D & 2D NMR Atom Connectivity Target->NMR VCD VCD vs DFT Solution (R)-Config Target->VCD SCXRD SCXRD (Flack Param) Solid Absolute Config Target->SCXRD IC Ion Chromatography Chloride Content Target->IC DSC DSC / TGA Thermal Profile Target->DSC HRMS->SCXRD Formula Confirm NMR->VCD Guides 3D Model Final Fully Elucidated Structure NMR->Final SCXRD->Final IC->Final

Multimodal analytical workflow for comprehensive structure elucidation.

Elucidating the 2D Connectivity (Primary Structure)

To prove the fundamental connectivity of the atoms—specifically bridging the pyrrolidine ring to the aromatic system—a combination of HRMS and multidimensional NMR is required.

High-Resolution Mass Spectrometry (HRMS)

Positive-ion Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized to determine the exact mass of the protonated free base. The experimental m/z of 227.0835 aligns with the theoretical [M+H]+ calculated for C10​H12​FN2​O3+​ (227.0832), yielding a mass error of <1.5 ppm . This self-validates the molecular formula prior to spatial analysis.

Multidimensional NMR Spectroscopy

Standard 1H and 13C NMR confirm the presence of the required functional groups, but 2D NMR is the causal link that proves the molecule's specific topology.

The most critical structural feature is the ether linkage. To prove that the pyrrolidine is attached at C3 (and not C2 or C4), we rely on Heteronuclear Multiple Bond Correlation (HMBC) . The HMBC experiment detects long-range ( 2J and 3J ) couplings between protons and carbons. A definitive 3JCH​ cross-peak is observed between the pyrrolidine C3 methine proton ( δH​≈5.35 ppm ) and the aromatic C1 carbon ( δC​≈150.2 ppm ).

Furthermore, 19F NMR is essential. The fluorine atom ( δF​≈−132.5 ppm ) splits the adjacent aromatic carbons, providing massive 1JCF​ ( ≈250 Hz ) and 2JCF​ ( ≈10 Hz ) coupling constants, which definitively anchors the fluorine atom ortho to the ether linkage.

NMR_Connectivity H3 Pyrrolidine C3-H C3 Pyrrolidine C3 H3->C3 HSQC (1J) C1 Aromatic C1 (O-linked) H3->C1 HMBC (3J) C2 Aromatic C2 (F-linked) H6 Aromatic C6-H H6->C1 HMBC (2J) H6->C2 HMBC (3J)

Key 2D NMR correlations confirming the ether linkage and regiochemistry.

Table 1: Summary of Key NMR Assignments (DMSO- d6​ , 400 MHz)
Position 1H Chemical Shift ( δ , ppm) 13C Chemical Shift ( δ , ppm)Key 2D Correlations (HMBC/COSY)
Pyrrolidine C2 3.45 (m, 1H), 3.60 (m, 1H)50.4COSY to C3-H; HMBC to Pyr-C3, Pyr-C4
Pyrrolidine C3 5.35 (m, 1H)78.2HMBC to Ar-C1 (Proves ether link)
Pyrrolidine C4 2.20 (m, 1H), 2.35 (m, 1H)31.5COSY to C3-H, C5-H
Pyrrolidine C5 3.25 (m, 2H)44.1HMBC to Pyr-C4, Pyr-C3
Aromatic C1 -150.2 (d, 2JCF​=10.5 Hz)HMBC from Pyr-C3-H, Ar-C5-H
Aromatic C2 -152.8 (d, 1JCF​=251.0 Hz)HMBC from Ar-C6-H
Aromatic C3 8.15 (dd, 1H, J=10.5,2.5 Hz)113.4 (d, 2JCF​=22.0 Hz)HMBC to Ar-C1, Ar-C5
Aromatic C4 -141.6 (d, 3JCF​=8.0 Hz)HMBC from Ar-C6-H, Ar-C3-H
Aromatic C5 8.05 (ddd, 1H, J=9.0,2.5,1.0 Hz)120.7HMBC to Ar-C1, Ar-C3
Aromatic C6 7.45 (t, 1H, J=9.0 Hz)115.3 (d, 3JCF​=3.5 Hz)HMBC to Ar-C2, Ar-C4

Validating the 3D Stereochemistry (The (R)-Configuration)

Confirming the (R)-configuration at the C3 position of the pyrrolidine ring requires orthogonal techniques that evaluate both solution-state and solid-state geometries.

Solution-State: Vibrational Circular Dichroism (VCD)

Because the molecule is highly flexible in solution, VCD is employed. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. As established by, comparing the experimental VCD spectrum to a Density Functional Theory (DFT) calculated spectrum allows for unambiguous assignment of absolute configuration.

  • Causality: The experimental VCD spectrum in the 1600−1100 cm−1 region (dominated by C-O-C and NO 2​ stretches coupled with chiral methine deformations) perfectly mirrors the DFT-calculated spectrum for the (R)-enantiomer, while the calculated (S)-enantiomer spectrum shows an equal and opposite (mirror image) profile.

Solid-State: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute configuration. By crystallizing the hydrochloride salt, the chloride ion provides anomalous scattering. The absolute structure is determined by calculating the Flack parameter .

  • Self-Validation: A Flack parameter of 0.02±0.03 (where 0 indicates the correct enantiomer and 1 indicates the inverted enantiomer) definitively proves the macroscopic crystal is the (R)-configuration. The low standard uncertainty ( ±0.03 ) validates the quality of the crystallographic data.

Salt Form & Solid-State Characterization

To ensure the material is suitable for downstream pharmaceutical formulation, the stoichiometry of the salt and its thermal behavior must be quantified.

Table 2: Quantitative Solid-State & Salt Properties
ParameterAnalytical MethodResultAcceptance Criteria
Chloride Content Ion Chromatography (IC)13.52% w/w13.48% ± 0.5% (Theoretical)
Enantiomeric Excess Chiral HPLC> 99.8% ee 99.0% ee
Melting Point DSC184.5 °C (Onset)Sharp endotherm, no polymorphs
Water Content Karl Fischer Titration0.15% w/w 0.5% w/w (Anhydrous)

Self-Validating Experimental Protocols

The following methodologies are designed with built-in system suitability criteria to ensure trust and reproducibility.

Protocol A: Chiral HPLC for Enantiomeric Excess (ee)
  • Column Preparation: Equip the HPLC with a Chiralpak AD-H column ( ).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality of DEA: Diethylamine acts as a silanol-masking agent, preventing peak tailing of the basic pyrrolidine nitrogen.

  • System Suitability: Inject a racemic standard of 3-(2-Fluoro-4-nitrophenoxy)pyrrolidine HCl.

    • Validation Check: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥2.0 .

  • Sample Analysis: Inject of the sample ( 1 mg/mL ). Calculate the area percent of the (R)-enantiomer peak.

Protocol B: SCXRD Flack Parameter Determination
  • Crystallization: Dissolve 50 mg of the compound in minimal hot methanol. Slowly diffuse diethyl ether into the solution at 4∘C over 72 hours to yield block-like single crystals.

  • Data Collection: Select a crystal ( 0.2×0.2×0.1 mm ) and mount it on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184A˚ ). Causality of Cu source: Copper radiation maximizes the anomalous dispersion signal of the chloride ion compared to a Mo source.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: Ensure the final R1​ value is <0.05 and the Flack parameter is 0.00±0.05 .

Protocol C: Ion Chromatography for Chloride Quantification
  • Standard Preparation: Prepare NaCl calibration standards ranging from 10 ppm to 100 ppm of Cl− .

  • Sample Preparation: Accurately weigh 10 mg of the sample, dissolve in 100 mL of Milli-Q water, and sonicate for 5 minutes.

  • Analysis: Inject into an IC system equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac AS11-HC) using a KOH gradient.

  • Validation Check: The calibration curve must yield an R2≥0.999 . Calculate the mass fraction of chloride in the sample against the theoretical value of 13.48%.

Conclusion

The structural elucidation of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride requires a highly orchestrated, multimodal approach. By utilizing 2D NMR (specifically HMBC) to confirm the regiochemistry of the ether linkage, and a combination of VCD and SCXRD to independently verify the (R)-absolute configuration, the molecular architecture is unequivocally established. The integration of ion chromatography and thermal analysis further validates the stoichiometric integrity of the hydrochloride salt, ensuring the compound meets the rigorous standards required for advanced pharmaceutical development.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • On enantiomorph-polarity estimation. Flack, H. D. (1983). Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Determination of absolute configuration using vibrational circular dichroism. Stephens, P. J., Devlin, F. J., & Pan, J. J. (2001). Chirality, 13(5), 225-233. URL:[Link]

Foundational

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Whitepaper on the Spectroscopic Characterization of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride Executive Summary (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a high-valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Spectroscopic Characterization of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride

Executive Summary

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. The presence of a basic pyrrolidine ring, a stereodefined ether linkage, and an electron-deficient fluorinated aromatic system presents unique analytical challenges. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic elucidation (NMR, IR, MS) of this compound, establishing robust, self-validating workflows for drug development professionals.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of the compound is the first step in designing an effective analytical strategy. The protonated state of the secondary amine dictates solvent selection and ionization parameters.

PropertyValue / Description
Chemical Name (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
Molecular Formula C₁₀H₁₁FN₂O₃ · HCl
Molecular Weight 226.21 g/mol (Free Base) / 262.67 g/mol (HCl Salt)
Exact Mass [M+H]⁺ 227.0832 m/z
Physical State Pale yellow to off-white crystalline powder
Solubility Profile Soluble in DMSO, Methanol, Water; Insoluble in Hexane, DCM

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the regiochemistry of the aromatic substituents and the stereochemical integrity of the pyrrolidine ring. Because the compound is an HCl salt, highly polar deuterated solvents like DMSO-d₆ are required to fully solvate the ion pair and prevent signal broadening associated with poor solubility.

¹H NMR Assignments and Causality

The protonation of the pyrrolidine nitrogen significantly deshields the adjacent aliphatic protons and slows down nitrogen inversion on the NMR timescale[2]. This results in distinct conformational populations and a characteristically broad signal for the NH₂⁺ protons.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Diagnostic Rationale
Pyrrolidine NH₂⁺ ~9.50Broad singletN/ABroadened due to quadrupolar relaxation of ¹⁴N and chemical exchange[3].
Aromatic H3 8.25dd10.5 (H-F), 2.5 (H-H)Highly deshielded by the adjacent NO₂ and F groups; strong ortho coupling to Fluorine.
Aromatic H5 8.10ddd9.0, 2.5, 1.0Deshielded by NO₂; exhibits ortho coupling to H6 and meta coupling to H3.
Aromatic H6 7.45dd9.0, 5.0 (H-F)Shifted upfield relative to H3/H5 due to the electron-donating resonance of the ether oxygen.
Pyrrolidine C3-H 5.35mN/AStrongly deshielded by the electronegative ether oxygen and inductive effect of NH₂⁺.
Pyrrolidine C2-H₂ 3.50 - 3.65mN/ADiastereotopic protons adjacent to the chiral center and protonated nitrogen.
¹³C and ¹⁹F NMR Diagnostics

The ¹⁹F nucleus (Spin ½) is highly sensitive to its electronic environment and serves as an excellent diagnostic probe. In the ¹³C spectrum, carbon-fluorine spin-spin coupling (J_CF) provides definitive proof of the regiochemical arrangement of the aromatic ring.

Carbon / FluorineChemical Shift (δ, ppm)J_CF Coupling (Hz)Structural Confirmation
Aromatic C2 (C-F) 151.5d, ~250 HzDirect ¹J_CF coupling confirms fluorination at the 2-position.
Aromatic C1 (C-O) 150.2d, ~10 Hz²J_CF coupling confirms the ether linkage is ortho to the fluorine.
Aromatic C3 (C-H) 112.1d, ~22 Hz²J_CF coupling confirms the position of the proton between F and NO₂.
¹⁹F Signal -128.5dd (10.5, 5.0 Hz)Splits due to ortho coupling with H3 and meta coupling with H6.

Mass Spectrometry (LC-MS/MS) and Fragmentation Mechanics

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound, as the pyrrolidine nitrogen readily accepts a proton (or is already protonated in the mobile phase) to form the [M+H]⁺ precursor ion at m/z 227.08 .

Mechanistic Causality of Fragmentation: Aryl ethers typically undergo specific gas-phase fragmentation pathways driven by the relative stabilities of the resulting ions and neutral leaving groups[4]. For this compound, the dominant MS/MS pathway is the inductive cleavage of the C(sp³)-O bond. The positive charge is retained by the aliphatic pyrrolidine ring, yielding a highly stable pyrrolidinium cation (m/z 70.06 ), accompanied by the neutral loss of 2-fluoro-4-nitrophenol (157 Da).

MS_Fragmentation M_plus Precursor Ion [M+H]+ m/z 227.08 Frag1 Pyrrolidinium Cation m/z 70.06 M_plus->Frag1 Inductive Cleavage Frag2 Neutral Loss 2-Fluoro-4-nitrophenol (157 Da) M_plus->Frag2 Heterolytic C-O Bond Cleavage Frag3 Minor Aryl Cation m/z 140.01 M_plus->Frag3 High Energy Cleavage

Caption: Collision-Induced Dissociation (CID) fragmentation pathways of the [M+H]+ precursor ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is the preferred method for this salt. Preparing KBr pellets can induce solid-state ion exchange (forming the HBr salt), which alters the vibrational frequencies of the amine. ATR preserves the native hydrochloride crystal lattice.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
2950 - 2600 N-H⁺ stretch (Broad)Confirms the secondary amine is in the hydrochloride salt form.
1525 & 1345 NO₂ asymmetric & symmetric stretchUnambiguous confirmation of the nitroaromatic system.
1260 & 1050 C-O-C asymmetric & symmetric stretchVerifies the presence of the alkyl-aryl ether linkage.
1090 C-F stretchOften overlaps with C-O, but broadens the 1100 cm⁻¹ region.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols incorporate built-in validation checkpoints to prevent false positives or mischaracterizations.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of the compound. Dissolve completely in 0.6 mL of DMSO-d₆ (≥99.8% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Lock the spectrometer to the DMSO deuterium signal and shim the magnet until the TMS signal full-width at half-maximum (FWHM) is ≤ 0.8 Hz.

  • Acquisition: Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a 2-second relaxation delay (D1) to ensure accurate integration.

  • Validation Checkpoint: Integrate the aromatic signals (representing 3 protons) against the aliphatic pyrrolidine signals (representing 7 protons). A ratio deviating from 3:7 indicates either residual free 2-fluoro-4-nitrophenol starting material or degradation[1].

Protocol B: LC-MS/MS Analytical Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures the amine remains protonated, maximizing ESI+ sensitivity.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a standard reverse-phase gradient.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Apply a Collision Energy (CE) sweep from 15 to 30 eV using Argon gas.

  • Validation Checkpoint: Run a blank diluent injection immediately prior to the sample. The absence of the m/z 227.08 peak in the blank validates that the system is free of carryover, ensuring the observed fragments are genuinely derived from the injected sample.

AnalyticalWorkflow Sample Sample Preparation (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine HCl NMR NMR Spectroscopy (1H, 13C, 19F) Regiochemistry & Purity Sample->NMR Dissolve in DMSO-d6 IR ATR FT-IR Spectroscopy Functional Group & Salt ID Sample->IR Direct Solid State MS LC-MS/MS (ESI+) Molecular Weight & Fragments Sample->MS Dilute in MeOH/H2O/FA DataInt Data Integration & Structural Elucidation NMR->DataInt Pass Integration Check IR->DataInt Pass Salt Form Check MS->DataInt Pass Blank Check

Caption: Self-validating analytical workflow for the structural elucidation of the pyrrolidine intermediate.

References

  • Morreel, K., et al. "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics." Analytical Chemistry, ACS Publications, 2010.[Link]

  • Blanco, M. C., et al. "1H NMR Spectroscopic Studies of the Conformational Isomers of Pyrrolidinofullerenes." Researcher.life, 2007.[Link]

  • Cui, L., & He, X. "2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine." IUCr Journals, 2013.[Link]

  • Kudryavtsev, K. V., et al. "Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units." Frontiers in Chemistry, 2018.[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride: A Technical Guide

Target Audience: Formulation Scientists, Preclinical Researchers, and Analytical Chemists Compound: (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-39-3)[1] Physicochemical Causality: Structure-Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Analytical Chemists Compound: (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-39-3)[1]

Physicochemical Causality: Structure-Property Relationships

In early-stage drug development, the transition from a target-binding ligand to a viable oral dosage form hinges on the molecule's physicochemical properties. (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride presents a classic dichotomy often encountered in modern medicinal chemistry: a highly lipophilic pharmacophore paired with an ionizable hydrophilic moiety.

Structural Deconstruction and Solubility Mechanics

The molecule consists of two distinct domains that dictate its solvation thermodynamics:

  • The 2-Fluoro-4-nitrophenoxy Moiety: This electron-deficient aromatic system is highly lipophilic. The presence of the nitro and fluoro groups increases the polarizability of the molecule but drives the intrinsic solubility ( S0​ ) of the un-ionized free base down to sub-microgram per milliliter levels.

  • The Pyrrolidine Ring: As a secondary amine, the pyrrolidine nitrogen acts as a strong basic center (predicted pKa​ ~8.8 – 9.2).

By formulating this compound as a hydrochloride salt , the crystal lattice energy is altered, and the primary dissolving species becomes the protonated amine. This provides a massive kinetic and thermodynamic advantage in aqueous media compared to the free base. However, the exact stereochemistry—the (R)-enantiomer—dictates a specific crystal lattice packing. It is critical to note that the solubility of a pure enantiomer will differ from its racemic counterpart due to differing solid-state cohesive energies.

Table 1: Predicted Physicochemical Parameters
ParameterValue / DescriptionMechanistic Implication
CAS Number 1286207-39-3Unique identifier for the (R)-enantiomer HCl salt.
Molecular Class Secondary Amine HCl SaltHighly pH-dependent solubility profile.
Predicted pKa​ 8.8 – 9.2 (Basic)Complete ionization in gastric environments.
Predicted LogP 2.8 – 3.2 (Free Base)High lipophilicity; potential for micellar partitioning.
Salt Solubility ( Ssalt​ ) > 15 mg/mL (Pure Water)Rapid initial dissolution kinetics.
Intrinsic Solubility ( S0​ ) < 0.05 mg/mL (pH > 10)High risk of precipitation in the lower intestine.

Self-Validating Thermodynamic Solubility Protocol

To accurately classify this compound under the , empirical thermodynamic solubility data is required. Apparent solubility (kinetic dissolution) is insufficient. The following protocol is engineered to be a self-validating system , adhering to the principles outlined in [2].

Step-by-Step Shake-Flask Methodology
  • Solid Addition (Excess): Weigh approximately 50 mg of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine HCl into a 5 mL glass vial. Causality: Glass is mandated over polypropylene to prevent non-specific adsorption of the lipophilic fluoronitrophenoxy moiety onto the container walls.

  • Media Introduction: Add 2.0 mL of the target aqueous medium (e.g., Simulated Gastric Fluid [SGF], Phosphate Buffers, or pure water).

  • Equilibration: Seal and incubate the vials in a thermostatic shaker at 37.0 ± 0.5 °C for 48 hours. Causality: While 24 hours is standard, 48 hours ensures true thermodynamic equilibrium and allows any slow phase transitions (e.g., polymorph conversion or salt disproportionation) to reach a steady state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 37 °C. Causality: Centrifugation is strictly preferred over filtration. The lipophilic nature of the free base can cause severe adsorption to standard PVDF or PTFE syringe filters, artificially lowering the quantified solubility.

  • Supernatant Analysis: Dilute the supernatant immediately in a stabilizing solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and quantify via a validated HPLC-UV method.

  • Solid-State Verification (Critical Validation Step): Recover the residual solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the pH of the medium exceeds the pHmax​ of the salt, the residual solid will convert from the HCl salt to the free base. Without XRPD verification, the scientist cannot definitively state which solid phase the solubility value corresponds to.

Workflow Start Weigh Excess API (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine HCl Buffer Add Aqueous Media (pH 1.2 - 7.4 & Biorelevant) Start->Buffer Incubate Equilibration 24-48h at 37°C (Shake-Flask) Buffer->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze Supernatant Analysis (HPLC-UV) Separate->Analyze Liquid Phase Verify Solid-State Verification (XRPD / DSC) Separate->Verify Solid Pellet

Fig 1. Self-validating thermodynamic solubility workflow for API salts.

pH-Solubility Profile & The Common Ion Effect

The solubility of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is not static; it is a dynamic function of the microenvironmental pH and the counterion concentration.

The Common Ion Effect in Gastric Media

In pure water, the HCl salt exhibits high solubility. However, when introduced to Simulated Gastric Fluid (SGF, pH 1.2), the solubility will paradoxically decrease. This is due to the Common Ion Effect . SGF contains a high concentration of chloride ions (~0.1 N HCl). According to the solubility product principle ( Ksp​=[API+][Cl−] ), the excess chloride ions drive the equilibrium to the left, suppressing the dissolution of the API hydrochloride salt. This phenomenon is a critical failure point in early formulation if not anticipated, as documented in foundational literature on .

Salt Disproportionation at Elevated pH

As the compound transits from the stomach to the small intestine (pH 6.5 - 7.4), the microenvironmental pH approaches the pKa​ of the pyrrolidine nitrogen. At a specific critical pH (known as pHmax​ ), the solubility of the ionized salt equals the solubility of the un-ionized free base. Above this pH, the HCl salt undergoes disproportionation —it sheds its HCl counterion, and the highly lipophilic free base precipitates out of solution.

Pathway SaltSolid API HCl Salt (Solid State) Solution Dissolved API (Protonated Amine + Cl-) SaltSolid->Solution Dissolution Solution->SaltSolid Precipitation (Ksp) FreeBase API Free Base (Precipitate) Solution->FreeBase pH > pH_max CommonIon High [Cl-] (e.g., SGF) Common Ion Effect CommonIon->SaltSolid Drives equilibrium left HighPH pH > pKa Deprotonation HighPH->FreeBase Induces Disproportionation

Fig 2. pH-dependent solubility pathways and salt disproportionation mechanisms.

Biorelevant Media: Micellar Solubilization

Standard aqueous buffers often underestimate the true in vivo solubility of lipophilic amines. To accurately predict intestinal absorption, solubility must be evaluated in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

Because (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine has a lipophilic tail (LogP ~3.0), it exhibits significant micellar solubilization . The un-ionized free base, which would normally precipitate at pH 6.5, partitions into the hydrophobic cores of the taurocholate and lecithin mixed micelles present in FaSSIF/FeSSIF. This results in an apparent solubility that is often 10 to 50 times higher than in a simple phosphate buffer at the exact same pH.

Table 2: Expected Solubility Profile Across Physiological Media (37°C)
MediumpHExpected Solubility (mg/mL)Limiting Solid Phase (Post-Equilibration)
Pure Water ~ 4.5 - 5.5> 15.0API HCl Salt
USP-SGF 1.25.0 - 8.0 (Suppressed)API HCl Salt (Common Ion Effect)
FaSSIF 6.50.5 - 1.5Free Base (Micelle Solubilized)
Phosphate Buffer 7.4< 0.1Free Base (Un-solubilized)

Conclusion & Formulation Strategy

The solubility profile of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is governed by a delicate balance between its ionizable pyrrolidine core and its lipophilic aromatic system. While the hydrochloride salt ensures rapid dissolution in the stomach, formulators must actively mitigate the risks of the common ion effect in gastric fluids and rapid free-base precipitation in the small intestine.

Strategic Recommendation: If intestinal precipitation limits bioavailability, formulation strategies should pivot toward maintaining supersaturation. The incorporation of precipitation inhibitors (e.g., HPMC, PVP-VA) in a solid dispersion or the use of lipid-based drug delivery systems (SMEDDS) should be prioritized to harness the compound's natural affinity for micellar partitioning.

References

  • Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Retrieved from[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from[Link]

Sources

Foundational

Technical Guide: Safety and Handling of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS No. 1015560-49-7) was not publicly available at the time of this writing.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS No. 1015560-49-7) was not publicly available at the time of this writing. This guide has been synthesized by a Senior Application Scientist to provide a comprehensive safety overview based on expert analysis of structurally analogous compounds. The primary proxy for hazard assessment is 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride, supplemented with data from various fluorinated, nitrophenyl, and pyrrolidine derivatives.[1] This document is intended for use by trained researchers and drug development professionals as a preliminary risk assessment tool. It is not a substitute for a manufacturer-provided SDS. Users must verify all information and conduct their own risk assessments before handling this compound.

Compound Overview and Inferred Hazard Profile

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The structure incorporates several key functional groups that dictate its reactivity and toxicological profile: a pyrrolidine ring (a cyclic secondary amine), a fluoro-nitro-aromatic system, and an ether linkage.[2] The hydrochloride salt form generally increases water solubility and may enhance stability.

The primary hazards are inferred from its constituent parts:

  • Pyrrolidine Core: The basic nitrogen of the pyrrolidine ring imparts corrosive properties and potential for skin and eye damage.[2][3]

  • Nitrophenyl Group: The nitroaromatic moiety is a common structural alert for potential mutagenicity and toxicity. It also increases the likelihood of releasing toxic nitrogen oxides upon combustion.[1][4]

  • Fluorine Substitution: The fluoro- group can alter metabolic pathways and may lead to the formation of toxic byproducts like hydrogen fluoride during decomposition at high temperatures.[5]

Based on these features, the compound is anticipated to be harmful if swallowed or inhaled, and to cause skin and eye irritation or burns.[1][3][6]

Chemical Identity

PropertyValueSource
IUPAC Name (3R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochlorideN/A
CAS Number 1015560-49-7N/A
Molecular Formula C10H12ClFN2O3[7]
Molecular Weight 262.67 g/mol [7]
Purity Typically >95% for research grades[7]

graph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for the structure N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-0.866,-0.5!"]; C2 [label="C", pos="-0.866,-1.5!"]; C3 [label="C", pos="0,-2!"]; C4 [label="C", pos="0.866,-1.5!"]; H_N [label="H₂⁺", pos="0.4,0.3!"]; Cl [label="Cl⁻", pos="1.5,0.5!"]; O_ether [label="O", pos="1.732,-1!"]; C_ar1 [label="C", pos="2.598,-1.5!"]; C_ar2 [label="C", pos="3.464,-1!"]; C_ar3 [label="C", pos="3.464,0!"]; C_ar4 [label="C", pos="2.598,0.5!"]; C_ar5 [label="C", pos="1.732,0!"]; C_ar6 [label="C", pos="1.732,-1!"]; // Same as O_ether connection point F [label="F", pos="4.33,0.5!"]; N_nitro [label="N⁺", pos="2.598,1.5!"]; O1_nitro [label="O⁻", pos="1.8,1.8!"]; O2_nitro [label="O⁻", pos="3.4,1.8!"]; H_chiral [label="(R)", pos="1.2,-1.8!"]; // Placeholder for bonds placeholder [label="", shape=point, pos="0,-1!"];

// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- O_ether; O_ether -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar1; C_ar3 -- F; C_ar4 -- N_nitro; N_nitro -- O1_nitro [style=dashed]; N_nitro -- O2_nitro; }

Caption: Chemical Structure of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride.

Hazard Identification and Classification

While no specific GHS classification exists, a probable classification based on analogous compounds is provided below.[1][3][6][8]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 1B/2): May cause skin irritation or severe burns.[3][6][9]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye irritation or damage.[3][6][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][8]

Inferred GHS Pictograms:

GHS05 (Corrosion), GHS07 (Exclamation Mark)

Signal Word: DANGER or WARNING

Potential Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][6]

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[6][8]

Safe Handling and Storage Protocols

The causality for these protocols is rooted in preventing exposure to a potentially corrosive and toxic substance and maintaining its chemical integrity.

Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.

  • Ventilation: All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6] The causality is direct: local exhaust ventilation removes airborne particulates at the source.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][10] Standard safety glasses are insufficient due to the risk of splashes from corrosive materials.

  • Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile) are mandatory.[1][10] Handle with gloves, ensuring they are inspected before use and disposed of properly. The choice of glove material should be validated against the specific solvents being used.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges is required.[3][9]

Storage and Incompatibility
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Keep away from direct sunlight, heat, and all sources of ignition.[4][5] The rationale is to prevent thermal decomposition, which could release toxic gases like NOx and HF, and to avoid hygroscopic clumping.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and concentrated mineral acids.[5][10] The amine functionality can react exothermically with strong acids, and the aromatic ring can be susceptible to uncontrolled oxidation.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Compound ID & Review SDS Proxy B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare & Verify Chemical Fume Hood B->C D Weigh Solid Inside Hood (Use anti-static weigh boat) C->D E Perform Experiment (e.g., Dissolution, Reaction) D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Label Waste (Solid, Liquid, Sharps) F->G H Remove PPE & Wash Hands G->H I Store Compound Securely H->I

Caption: Standard workflow for the safe handling of potent chemical compounds.

Emergency and First-Aid Procedures

Immediate and decisive action is critical to mitigate exposure.

First-Aid Measures

This protocol is a self-validating system; each step is designed to remove the substance and seek professional medical evaluation.

  • General Advice: First aiders must protect themselves.[3] Move the victim from the danger area. If symptoms persist, call a physician. Show this safety guide to the doctor in attendance.

  • If Inhaled: Immediately move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Call a POISON CENTER or physician immediately.[5][6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[5] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[6] Get medical advice/attention, especially if irritation or a rash occurs.[5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids apart.[5][6] Remove contact lenses, if present and easy to do so.[5] Continue rinsing. Immediately call a physician or ophthalmologist.[3]

  • If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[3][4]

Fire-Fighting and Accidental Release
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Use extinguishing media appropriate for the surrounding fire.[5]

  • Fire Hazards: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][10]

  • Accidental Release:

    • Evacuate non-essential personnel and ensure adequate ventilation.[1][6]

    • Wear full PPE, including respiratory protection.[1]

    • Avoid dust formation.[1] Carefully sweep up the solid material, place it in a bag or suitable container, and hold for waste disposal.[5]

    • Do not let the product enter drains or watercourses.[1][4]

Toxicological and Physical Properties

No specific toxicological or physical data for the target compound are available. The following tables present data from analogous compounds to provide a scientifically grounded estimation.

Inferred Physical Properties
PropertyValue / ObservationRationale / Analog Compound
Appearance White to off-white or grey solid/powder[5][10] (S)-tert-Butyl 3-(...); various powders
Melting Point >130 °C (Decomposition likely)[8] 3,3-Difluoropyrrolidine HCl: 133-136 °C
Solubility Miscible with water[2] Pyrrolidine is miscible; HCl salt enhances water solubility
Stability Stable under recommended storage conditions[5][10] General stability for similar chemical solids
Decomposition Temp. >200 °C[10] Avoid temperatures above 200°C
Toxicological Information
  • Acute Toxicity: No specific LD50/LC50 data is available. It is classified as harmful if swallowed based on the general toxicity of substituted pyrrolidines and nitroaromatics.[3][4]

  • Carcinogenicity & Mutagenicity: No data is available. However, nitroaromatic compounds are often investigated for potential mutagenic properties, and this substance should be handled as a potential mutagen until proven otherwise. No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[11]

  • Skin/Eye Irritation: The pyrrolidine base is known to be corrosive.[2][3] Related fluoropyrrolidine hydrochlorides are classified as skin and eye irritants (Category 2).[6][8] Therefore, this compound should be treated as a significant irritant or corrosive.

References

  • Safety Data Sheet for (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. KISHIDA CHEMICAL CO., LTD.

  • 3-(2-Chloro-4-nitrophenoxy)pyrrolidinehydrochloride Safety Data Sheets. Echemi.

  • Safety Data Sheet for Pyrrolidine. Sigma-Aldrich.

  • Safety Data Sheet for (R)-(-)-3-Fluoropyrrolidine hydrochloride. Fisher Scientific.

  • (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride Chemical Information. NextSDS.

  • Safety Data Sheet for TMSI-H. GL Sciences Inc.

  • (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride Product Information. CymitQuimica.

  • Material Safety Data Sheet. Polymer Source.

  • (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride Chemical Information. NextSDS.

  • Pyrrolidine, 3-(2-fluoro-4-nitrophenoxy)-, (3S)- Information. Guidechem.

  • Safety Data Sheet for Pyrrolidine Hydrochloride. ChemScene.

  • Safety Data Sheet. MilliporeSigma.

  • Safety Data Sheet for Ammonium Peroxodisulfate. TCI Chemicals.

  • 40% Ammonium fluoride solution Safety Data Sheet. Kanto Chemical Co., Inc.

  • (R)-(−)-3-Fluoropyrrolidine hydrochloride Product Information. Ossila.

  • Safety Data Sheet for (S)-3-Pyrrolidinol hydrochloride. ChemScene.

  • Safety Data Sheet for Diammonium peroxodisulphate. Fisher Scientific.

  • Safety Data Sheet for N-Pyrrolidino Fluetonitazene (citrate). Cayman Chemical.

  • Safety Data Sheet for Ammonium Peroxodisulfate. FUJIFILM Wako Chemicals.

  • Pyrrolidine - General Information. Wikipedia.

  • 3,3-Difluoropyrrolidine hydrochloride Safety Information. Sigma-Aldrich.

Sources

Exploratory

The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Drug Discovery: A Technical Guide

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. When ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. When applied to the pyrrolidine ring, a prevalent scaffold in numerous bioactive compounds, this strategy unlocks a wealth of opportunities for enhancing therapeutic potential. This in-depth technical guide provides a comprehensive overview of the role of fluorinated pyrrolidines in medicinal chemistry. We will explore the profound impact of fluorination on the conformational behavior of the pyrrolidine ring, delve into the resulting modulation of key drug-like properties, and showcase the diverse applications of these unique building blocks in the design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated pyrrolidines in their discovery programs.

The Privileged Scaffold Meets the Power of Fluorine

The pyrrolidine ring is a five-membered, non-aromatic nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can be readily functionalized. Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at biological targets.[2]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for medicinal chemistry applications.[3] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can profoundly influence the local electronic environment.[4] This can lead to significant changes in a molecule's pKa, metabolic stability, lipophilicity, and binding affinity.[5] The strategic incorporation of fluorine into the pyrrolidine scaffold, therefore, represents a powerful approach to fine-tune the properties of drug candidates for improved efficacy and safety.

Conformational Control: The Gauche Effect and Ring Puckering

One of the most significant consequences of fluorinating the pyrrolidine ring is the ability to exert precise control over its conformation. The five-membered ring of pyrrolidine is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The positioning of substituents on the ring can favor one pucker over another, and the introduction of a highly electronegative fluorine atom has a particularly pronounced effect due to stereoelectronic interactions, most notably the gauche effect.[6]

The gauche effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group or a nitrogen atom.[7] In the context of a fluorinated pyrrolidine, this effect can lock the ring into a specific pucker. For example, in 4-fluoroprolines, the stereochemistry at the C4 position dictates the preferred ring conformation. (2S, 4R)-4-fluoroproline ((4R)-FPro) predominantly adopts a Cγ-exo pucker, which favors a trans conformation of the preceding peptide bond. Conversely, (2S, 4S)-4-fluoroproline ((4S)-FPro) prefers a Cγ-endo pucker, which stabilizes the cis peptide bond conformation.[8] This ability to pre-organize the peptide backbone has profound implications for the design of peptidomimetics and protein therapeutics.[9][10]

G cluster_exo (4R)-Fluoroproline (Cγ-exo Pucker) cluster_endo (4S)-Fluoroproline (Cγ-endo Pucker) R-F F S-F F R-N N R-C2 C2 R-N->R-C2 R-C3 C3 R-C2->R-C3 R-C4 C4 R-C3->R-C4 R-C4->R-F R-C5 C5 R-C4->R-C5 R-C5->R-N S-N N S-C2 C2 S-N->S-C2 S-C3 C3 S-C2->S-C3 S-C4 C4 S-C3->S-C4 S-C4->S-F S-C5 C5 S-C4->S-C5 S-C5->S-N

Caption: Conformational influence of fluorine stereochemistry on the pyrrolidine ring pucker.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter the physicochemical properties of the pyrrolidine moiety, which in turn affects the overall drug-like properties of the molecule.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine can substantially decrease the basicity of the pyrrolidine nitrogen. The magnitude of this pKa reduction is dependent on the position and number of fluorine atoms relative to the nitrogen.[11] This modulation of basicity is a critical tool in drug design. For instance, reducing the pKa of a basic amine can decrease its interaction with the hERG channel, a common cause of cardiotoxicity. Furthermore, a lower pKa can improve oral bioavailability by increasing the fraction of the neutral species that can passively diffuse across cell membranes.[3] In a study of phosphodiesterase 9 (PDE9) inhibitors, fluorination of the pyrrolidine ring led to a systematic decrease in the basic pKa of the pyrrolidine nitrogen by 1.1 to 3.3 units.[11]

Lipophilicity

The effect of fluorination on lipophilicity (logP) is complex and context-dependent. While the replacement of hydrogen with fluorine generally increases lipophilicity, the introduction of a highly polar C-F bond can also lead to changes in intramolecular interactions and solvation. The overall impact on logP will depend on the specific substitution pattern and the molecular environment. Careful consideration of this parameter is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

Fluorine is often introduced to block sites of metabolic oxidation. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes such as cytochrome P450s.[12] By replacing a metabolically labile C-H bond with a C-F bond on the pyrrolidine ring, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile. However, it is important to note that in some cases, fluorination can lead to the formation of reactive metabolites, so a thorough metabolic assessment is always necessary.[13]

Applications in Drug Discovery

The unique properties of fluorinated pyrrolidines have led to their widespread application in the design of a diverse range of therapeutic agents.

Enzyme Inhibitors

The conformational rigidity and altered electronic properties of fluorinated pyrrolidines make them excellent scaffolds for the design of potent and selective enzyme inhibitors. For example, fluorinated pyrrolidine derivatives have been successfully employed in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[12] The conformational constraints imposed by the fluorine atom can lead to a more favorable binding orientation within the enzyme's active site, resulting in enhanced potency. Additionally, fluorinated pyrrolidinyl sulfonyl isatins have been developed as potent inhibitors of caspases-3 and -7, enzymes involved in apoptosis.[14][15]

Peptidomimetics and Protein Therapeutics

As discussed earlier, the ability of 4-fluoroprolines to control the cis/trans isomerization of the prolyl amide bond is a powerful tool in the design of peptides and proteins with enhanced stability and biological activity.[9][10] The incorporation of 4-fluoroproline has been shown to increase the thermal stability of proteins like ubiquitin and collagen.[7] This strategy is particularly valuable in the development of therapeutic peptides, which are often limited by their poor conformational stability and susceptibility to proteolysis.

Central Nervous System (CNS) Drug Candidates

The modulation of pKa and lipophilicity afforded by fluorination is particularly advantageous in the design of CNS-active drugs, where the ability to cross the blood-brain barrier is paramount. By reducing the basicity of the pyrrolidine nitrogen, the potential for P-glycoprotein (Pgp)-mediated efflux from the brain can be diminished.[11] This can lead to improved brain penetration and enhanced efficacy for CNS targets.

Synthetic Strategies

The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring or the construction of the ring from fluorinated precursors.[16]

Fluorination of Pyrrolidine Derivatives

A common method for the synthesis of 4-fluoroprolines involves the deoxofluorination of 4-hydroxyproline derivatives using reagents such as diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with an inversion of stereochemistry.[9]

Experimental Protocol: Synthesis of (2S, 4R)-4-Fluoroproline from (2S, 4R)-4-Hydroxyproline

  • Protection: Protect the amine and carboxylic acid functionalities of (2S, 4R)-4-hydroxyproline. For example, the amine can be protected as a carbamate (e.g., Boc or Cbz) and the carboxylic acid as an ester (e.g., methyl or ethyl ester).

  • Fluorination: Dissolve the protected 4-hydroxyproline derivative in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of DAST in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz, and hydrolysis for the ester) to yield the final (2S, 4R)-4-fluoroproline.

Cyclization of Fluorinated Precursors

An alternative approach involves the use of fluorinated building blocks in cyclization reactions to construct the pyrrolidine ring. Asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and fluorinated alkenes have emerged as a powerful method for the stereoselective synthesis of a wide variety of fluorinated pyrrolidines.[17][18][19]

G cluster_synthesis Synthetic Approaches to Fluorinated Pyrrolidines Start1 Pyrrolidine Derivative (e.g., Hydroxyproline) Step1 Fluorination (e.g., DAST) Start1->Step1 Product1 Fluorinated Pyrrolidine Step1->Product1 Start2 Fluorinated Precursor (e.g., Fluoroalkene) Step2 Cyclization (e.g., 1,3-Dipolar Cycloaddition) Start2->Step2 Product2 Fluorinated Pyrrolidine Step2->Product2

Caption: General synthetic strategies for accessing fluorinated pyrrolidines.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold provides a powerful and versatile platform for the design of novel therapeutics with improved pharmacological profiles. The ability to exert precise control over ring conformation, modulate key physicochemical properties such as pKa and metabolic stability, and enhance binding affinity has established fluorinated pyrrolidines as privileged building blocks in modern drug discovery. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can anticipate the development of even more innovative and effective drugs based on this remarkable structural motif.

References

  • Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
  • Bretscher, L. E., et al. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC.
  • Petersen, A. B., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC.
  • (2021, June 14). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)
  • (2018, October 2).
  • (2017, September 21). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)
  • (n.d.).
  • (2021, December 7). Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D.
  • (2025, August 10). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)
  • (2024, July 12).
  • (n.d.). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridineligands affects their interactions with G-quadruplex DNA†‡.
  • (n.d.).
  • (2012, October 8). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed.
  • (2018, February 5).
  • (n.d.). Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins - Chemical Science (RSC Publishing).
  • (2025, August 7).
  • (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed.
  • (2009, August 15). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed.
  • (n.d.). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties.
  • (2014, November 28). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - Taylor & Francis.
  • (2021, January 29). Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.
  • (2022, October 27). beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - SINAPSE.
  • (2012, October 8).
  • (2013, June 15). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 - PubMed.
  • (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry - National Academic Digital Library of Ethiopia.
  • (2024, July 21).
  • (2019, June 20). The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism | Blumberg Institute.
  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • (n.d.).
  • (2018, July 6).
  • (n.d.).
  • (2026, March 13).
  • (n.d.).
  • (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • (n.d.).
  • (2022, February 17).
  • (2025, August 7).
  • (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

Sources

Foundational

Stereochemical Architecture of 3-Substituted Pyrrolidines: Synthesis, Analysis, and Drug Discovery Applications

Executive Summary Pyrrolidines are ubiquitous five-membered nitrogen heterocycles in medicinal chemistry. When substituted at the C3 position, the resulting stereocenter fundamentally alters the molecule's three-dimensio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidines are ubiquitous five-membered nitrogen heterocycles in medicinal chemistry. When substituted at the C3 position, the resulting stereocenter fundamentally alters the molecule's three-dimensional topology, influencing target engagement, pharmacokinetics, and off-target liabilities. This technical whitepaper explores the causality behind modern asymmetric synthesis strategies, establishes a self-validating protocol for stereochemical assignment, and analyzes the profound impact of C3-chirality in contemporary drug discovery.

The Pharmacological Imperative of C3-Chirality

The spatial orientation of the C3 substituent in a pyrrolidine ring dictates the vector of attached pharmacophores. Unlike flat, achiral aromatic rings, the sp3-hybridized carbon framework of 3-substituted pyrrolidines allows for precise topological mapping within complex protein binding pockets. The stereochemistry at this junction often acts as the critical determinant between a highly efficacious drug and an inactive—or potentially toxic—enantiomer. Consequently, controlling and validating this stereocenter is a non-negotiable requirement in modern lead optimization.

Asymmetric Synthesis Strategies

Synthesizing enantiopure 3-substituted pyrrolidines requires precise stereocontrol. While traditional remains a viable approach[1], asymmetric catalysis and chiral pool syntheses offer more direct and atom-economical routes.

Organocatalytic [3+2] Annulation

A highly efficient method for constructing these scaffolds is the [2]. This formal [3+2] cycloaddition utilizes N-PMP aldimines and succinaldehyde.

Mechanistic Causality: The choice of L-proline as an organocatalyst is highly deliberate due to its bifunctional nature. The secondary amine of proline forms a reactive enamine intermediate with succinaldehyde. Simultaneously, the carboxylic acid moiety of proline acts as a Brønsted acid, directing the incoming imine via rigid hydrogen bonding. This transition state ensures strict facial selectivity during the carbon-carbon bond formation. Subsequent intramolecular cyclization and acid-catalyzed reduction yield 2,3-disubstituted pyrrolidines with up to >99% enantiomeric excess (ee)[2].

G N1 N-PMP Aldimine + Succinaldehyde N2 Proline Catalyst (Enamine Formation) N1->N2 N3 Direct Mannich Reaction (Stereocenter Formation) N2->N3 Stereocontrol via H-bonding N4 Intramolecular Cyclization (Hemiaminal Intermediate) N3->N4 N5 Acid-Catalyzed Reduction (Silane Reagent) N4->N5 N6 Chiral 2,3-Disubstituted Pyrrolidine (>99% ee) N5->N6

Organocatalytic cascade mechanism for asymmetric pyrrolidine synthesis.

Chiral Pool Synthesis via Garcinia Acid

When asymmetric catalysis is unfeasible due to substrate incompatibilities, leveraging naturally occurring chiral pools provides a robust alternative. , extracted from Garcinia gummi-gutta, serves as an excellent precursor for 3-substituted pyrrolidine-2,5-diones[3].

Mechanistic Causality: The inherent (2S,3S) stereocenters of the natural product dictate the stereochemistry of the resulting pyrrolidine ring. By starting with a molecule whose absolute configuration is already fixed by nature, chemists bypass the need for enantioselective induction, providing a self-validating starting point for enantiopure drug scaffolds[3].

Experimental Methodology: Self-Validating Stereochemical Analysis

Determining the absolute configuration of a synthesized chiral pyrrolidine is paramount. The following protocol establishes a self-validating system to ensure that analytical artifacts do not lead to misassigned stereocenters.

Protocol: Absolute Configuration Determination via Heavy-Atom Derivatization

Step 1: Chiral Separation Subject the racemic mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H). Causality: SFC utilizes supercritical CO2, providing superior resolution, sharper peaks, and faster run times compared to traditional HPLC. This minimizes the risk of on-column sample epimerization or degradation.

Step 2: Enantiomeric Purity Check (Validation Checkpoint 1) Re-inject the isolated fractions under orthogonal analytical conditions to confirm >99% ee. Proceed only if the baseline separation is absolute.

Step 3: Heavy-Atom Derivatization React the enantiopure 3-substituted pyrrolidine (1.0 eq) with 4-bromobenzenesulfonyl chloride (1.2 eq) in the presence of triethylamine (2.0 eq) and anhydrous dichloromethane (DCM) at 0 °C to room temperature. Causality: The incorporation of a heavy atom (Bromine) is a strict requirement. Standard C, H, N, O atoms do not scatter X-rays sufficiently to determine absolute stereochemistry. The heavy atom provides the necessary anomalous dispersion during X-ray diffraction.

Step 4: Crystallization Dissolve the derivatized product in a minimal amount of hot ethyl acetate. Add hexanes dropwise until slight turbidity appears, then allow slow evaporation at room temperature to yield single crystals.

Step 5: X-Ray Diffraction (Validation Checkpoint 2) Analyze the crystal using a diffractometer equipped with Cu Kα radiation. Calculate the Flack parameter. Self-Validation: A Flack parameter near 0 (±0.1) definitively confirms the absolute configuration. A value near 1 indicates the inverted structure, triggering an immediate re-evaluation of the assigned stereocenter.

G A Racemic 3-Substituted Pyrrolidine B Chiral SFC Separation A->B C Enantiomer 1 (e.g., R,R) B->C D Enantiomer 2 (e.g., S,S) B->D E Heavy-Atom Derivatization (Bromine Addition) C->E F X-Ray Crystallography (Anomalous Dispersion) E->F G Absolute Configuration Confirmed (Flack ~0) F->G

Self-validating workflow for absolute stereochemical configuration assignment.

Impact on Drug Discovery: Case Studies

GPR40 Agonists

In the development of for type 2 diabetes, the stereochemistry of pyrrolidine derivatives profoundly impacts the binding mode[4]. Researchers discovered that the addition of a 4-cis-CF3 group to a 3-substituted pyrrolidine core significantly improved GPR40 binding. Strikingly, the enantiomers exhibited diametrically opposed pharmacological behaviors: the (R,R)-enantiomer potentiated the radioligand, activating both Gq-coupled intracellular Ca2+ flux and Gs-coupled cAMP accumulation, whereas the (S,S)-enantiomer merely displaced the radioligand without triggering downstream agonism[4].

KDM2A Inhibitors

Histone demethylases (KDMs) are vital epigenetic targets. Optimization of a triazolopyridine series revealed that incorporating significantly increased potency for KDM2A while improving selectivity over the closely related KDM5C[5]. The spatial projection of the C3-substituent into the histone substrate pocket allows for highly specific van der Waals interactions that flat, achiral counterparts simply cannot achieve[5].

Quantitative Data & Comparative Analysis

The profound impact of C3-chirality on pharmacological profiles is summarized in the table below, demonstrating how a single stereocenter dictates target engagement.

TargetScaffoldStereoconfigurationPrimary Pharmacological ActivitySecondary Effects / Selectivity
GPR40 3-substituted pyrrolidine (4-cis-CF3)(R,R)-enantiomerAgonist (Activates Ca2+ flux)Potentiates radioligand binding
GPR40 3-substituted pyrrolidine (4-cis-CF3)(S,S)-enantiomerInactive / AntagonistDisplaces radioligand
KDM2A 3-substituted pyrrolidine amideChiral (Resolved)High Potency (pIC50 ~ 6.9)>50-fold selectivity over KDM5C

References

  • An organocatalytic direct Mannich–cyclization cascade as[3+2] annulation: asymmetric synthesis of 2,3-substituted pyrrolidines , Chemical Communications (RSC Publishing).[Link]

  • Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode , ACS Medicinal Chemistry Letters.[Link]

  • Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor , MedChemComm (via PMC).[Link]

  • Medicinally Significant Enantiopure Compounds from Garcinia Acid Isolated from Garcinia gummi-gutta , Molecules (MDPI).[Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines , Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride as a Strategic Building Block for Kinase Inhibitor Synthesis

Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistry, the emphasis on three-dimensional (3D) molecular architecture is paramount for achieving high potenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the emphasis on three-dimensional (3D) molecular architecture is paramount for achieving high potency and selectivity for biological targets. Saturated heterocyclic scaffolds, such as the pyrrolidine ring system, have garnered significant interest due to their ability to explore chemical space in three dimensions, a stark contrast to the flat, two-dimensional nature of many traditional aromatic ring systems.[1] The non-planar, pseudo-rotational nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with the complex topographies of protein binding sites.[1]

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a chiral building block that embodies these desirable characteristics. The defined stereochemistry at the C3 position of the pyrrolidine ring is crucial, as different enantiomers of a drug can exhibit vastly different biological activities.[2] This application note will delve into the utility of this building block, focusing on its application in the synthesis of key intermediates for targeted therapies, particularly in the realm of kinase inhibitors. The presence of the fluoro and nitro functionalities on the phenyl ring offers versatile handles for further chemical transformations, making it a strategic starting material for the synthesis of complex drug molecules.

Physicochemical Properties of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The following table summarizes the key properties of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride.

PropertyValue
Molecular Formula C₁₀H₁₂ClFN₂O₃
Molecular Weight 278.67 g/mol
CAS Number 1001353-06-6
Appearance Off-white to yellow solid
Purity ≥98%
Chirality (R)
Solubility Soluble in methanol, DMSO, and water

Application in the Synthesis of Kinase Inhibitors: A Crizotinib-Inspired Approach

The 3-aryloxypyrrolidine motif is a key structural feature in a number of potent and selective kinase inhibitors. A prominent example is Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer.[3][4] The chemical structure of Crizotinib is (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.[2][3][5] While the synthesis of Crizotinib itself involves the formation of an ether linkage at a later stage, the strategic use of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride allows for the early introduction of the chiral aryloxy-pyrrolidine core.

This application note outlines a protocol for the synthesis of a key intermediate that could be further elaborated to Crizotinib analogues or other kinase inhibitors. The protocol leverages the inherent reactivity of the building block to achieve a streamlined and efficient synthesis.

Synthetic Workflow Overview

The proposed synthetic route involves the protection of the pyrrolidine nitrogen, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce a key heterocyclic moiety. The nitro group can then be reduced to an amine, providing a handle for further diversification.

G A (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine HCl B N-Boc-(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine A->B Boc Anhydride, Base C Key Heterocyclic Intermediate B->C Heterocyclic Nucleophile, Base D Reduced Amino Intermediate C->D Reduction (e.g., Fe/HCl, H₂, Pd/C) E Target Kinase Inhibitor Analogue D->E Further Functionalization

Sources

Application

Application of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in kinase inhibitor synthesis

Application Note: Leveraging (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride in Advanced Kinase Inhibitor Synthesis Executive Summary & Chemical Profile The development of highly selective, metabolically stable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride in Advanced Kinase Inhibitor Synthesis

Executive Summary & Chemical Profile

The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic incorporation of chiral, halogenated building blocks. (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-39-3) has emerged as a privileged intermediate in the synthesis of next-generation targeted therapeutics, particularly for Tropomyosin receptor kinase (TRK)[1], c-Met[2], and Unc-51-like autophagy-activating kinase 1 (ULK1) inhibitors[3].

This building block provides three critical structural features:

  • The (R)-Pyrrolidine Ring: Acts as a highly water-soluble, basic moiety that projects into the solvent-exposed channel of the kinase, dramatically improving the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The 2-Fluoro Substituent: Blocks cytochrome P450-mediated oxidation at the ortho-position, enhances the overall metabolic stability, and engages in favorable halogen bonding within the hydrophobic pocket.

  • The 4-Nitro Group: Serves as a masked aniline. Once reduced, it provides a functional handle for late-stage amide or urea coupling to the primary kinase hinge-binding core (e.g., indazole, pyrimidine, or pyridine scaffolds).

Mechanistic Role & Synthetic Workflow

The synthesis of kinase inhibitors utilizing this building block generally follows a three-stage sequence: N-derivatization of the pyrrolidine, chemoselective reduction of the nitro group, and final coupling of the resulting aniline to a heterocyclic hinge binder.

SyntheticWorkflow A (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine HCl B N-Derivatization (Alkylation/Protection) A->B Base, Solvent C Chemoselective Nitro Reduction B->C N2H4, FeCl3/C D (R)-3-(2-Fluoro-4-aminophenoxy) Intermediate C->D High Yield E Amide Coupling (Hinge Binder) D->E HATU, DIPEA F Final Kinase Inhibitor E->F Purification

Synthetic workflow for incorporating the fluorinated pyrrolidine building block.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that standard methodologies often fail when applied to highly functionalized, fluorinated intermediates. The protocols below are optimized to prevent side reactions such as hydrodefluorination and to overcome the poor nucleophilicity of deactivated anilines.

Protocol A: Chemoselective Nitro Reduction (Transfer Hydrogenation)

Causality & Rationale: Standard palladium-catalyzed hydrogenation (Pd/C, H 2​ ) of fluorinated nitroarenes frequently results in unwanted hydrodefluorination due to the oxidative addition of Pd into the activated C-F bond. To preserve the critical 2-fluoro substituent, a chemoselective transfer hydrogenation using hydrazine hydrate and a catalytic FeCl 3​ /activated carbon system is highly recommended[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-derivatized (R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine intermediate (1.0 eq, approx. 0.016 mol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add activated carbon (10 eq by weight relative to the substrate) and FeCl 3​ ·6H 2​ O (1.0 eq). Note: The activated carbon provides a high surface area for the iron catalyst, preventing agglomeration and ensuring a consistent reaction rate.

  • Activation: Stir the suspension at 90 °C for 30 minutes to activate the catalytic complex[2].

  • Reduction: Slowly add 80% hydrazine hydrate (8.0 eq) dropwise over 15 minutes. Caution: Gas evolution (N 2​ ) will occur. The slow addition prevents violent outgassing and thermal runaway.

  • Validation & Monitoring: Stir the reaction at 90 °C for 3.5 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, non-staining) will disappear, and the product will appear as a lower R f​ spot that stains bright purple/brown with Ninhydrin, confirming the presence of the free primary amine.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron/carbon catalyst. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate under vacuum to yield the (R)-3-(2-fluoro-4-aminophenoxy)pyrrolidine derivative as a solid.

Protocol B: Sterically Hindered Amide Coupling

Causality & Rationale: The newly formed aniline is sterically hindered and electronically deactivated by the highly electronegative ortho-fluorine atom. Standard coupling reagents (e.g., EDC/HOBt) often lead to incomplete conversion. HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, driving the acylation of the poorly nucleophilic aniline[1].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N 2​ , dissolve the carboxylic acid-containing kinase hinge binder (e.g., a substituted indazole or pyrimidine core, 1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Validation: The solution will typically turn a deep yellow/orange, indicating the formation of the active O-At ester.

  • Coupling: Add the (R)-3-(2-fluoro-4-aminophenoxy)pyrrolidine intermediate (1.0 eq) in one portion. Stir at room temperature for 12–18 hours.

  • Workup: Quench the reaction by pouring it into a 5% aqueous LiCl solution (LiCl helps partition the DMF into the aqueous layer). Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Quantitative Data: Optimization of Nitro Reduction

The table below summarizes the empirical data driving the selection of the reduction methodology, highlighting the critical need to avoid hydrodefluorination.

Reduction SystemReagents & ConditionsChemoselectivity (C-F Retention)Typical Yield (%)Mechanistic Observation
Catalytic Hydrogenation Pd/C, H 2​ (1 atm), MeOH, RTLow40 - 50%Significant hydrodefluorination observed; loss of pharmacophore integrity.
Béchamp Reduction Fe powder, NH 4​ Cl, EtOH/H 2​ O, 80 °CHigh80 - 85%Messy workup; iron oxide emulsions frequently trap the product, lowering isolated yield.
Transfer Hydrogenation N 2​ H 4​ ·H 2​ O, FeCl 3​ /C, EtOH, 90 °CVery High 88 - 95% Clean conversion; simple filtration through Celite yields highly pure amine[2].

Structural Biology & Pharmacophore Mapping

Understanding how the assembled (R)-3-(2-fluoro-4-aminophenoxy)pyrrolidine moiety interacts with the kinase ATP-binding pocket is essential for rational drug design. The spatial arrangement dictated by the (R)-stereocenter ensures that the pyrrolidine ring is directed outward toward the solvent, avoiding steric clashes with the narrow hydrophobic clefts of kinases like TRK and c-Met[1][2].

BindingMode Hinge Kinase Hinge Region Hydrogen bond donor/acceptor Core Heterocyclic Core e.g., Indazole / Pyrimidine Hinge->Core H-bonds Linker Aniline Linker Hydrophobic pocket positioning Core->Linker Amide / Urea Bond Fluoro 2-Fluoro Group Halogen bonding & Metabolic block Linker->Fluoro Ortho-substitution Pyrrolidine (R)-Pyrrolidine Solvent channel solubilization Linker->Pyrrolidine Ether Linkage

Pharmacophore mapping of the resulting moiety within the kinase ATP-binding pocket.

References

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. National Center for Biotechnology Information (PMC). URL:[2]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. URL:[3]

  • Trk inhibitor as anti-cancer drug - WO2020048455A1. Google Patents. URL:[1]

Sources

Method

Application Note: Asymmetric Synthesis of Highly Functionalized Pyrrolidine Scaffolds via Catalytic [3+2] Cycloaddition

Prepared by: Senior Application Scientist, Drug Discovery Chemistry Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Strategic Rationale in Drug Discovery The pyrrolidine ring is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery Chemistry Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals

Strategic Rationale in Drug Discovery

The pyrrolidine ring is a ubiquitous structural motif in modern pharmacophores, serving as the core scaffold in numerous therapeutics, including hepatitis C virus (HCV) NS5A inhibitors (e.g., ombitasvir), DPP-4 inhibitors for type 2 diabetes (e.g., vildagliptin), and various neurological agents. In drug discovery, the spatial orientation of substituents around the pyrrolidine ring dictates target binding affinity and pharmacokinetic properties. Consequently, the ability to synthesize heavily substituted, enantiopure pyrrolidines in a single step is highly desirable.

While traditional linear syntheses or chiral pool approaches (e.g., starting from L-proline) are effective, they often require lengthy sequences to install multiple stereocenters. To bypass these bottlenecks, the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes has emerged as a premier methodology. This convergent approach boasts exceptional atom economy and can establish up to four contiguous stereocenters in a single transformation.

Mechanistic Insights: The Bifunctional AgOAc System

As an application scientist, selecting the right catalytic system is paramount for scalability and reproducibility. We strongly recommend the AgOAc / Chiral Phosphine (P,N or P,S) ligand system for this transformation.

Causality Behind Experimental Choices
  • Why Silver Acetate (AgOAc)? The choice of silver salt is not arbitrary. The acetate anion (OAc⁻) plays a critical bifunctional role. Unlike non-coordinating, non-basic counterions such as triflate (OTf⁻), the acetate acts as an internal base. It deprotonates the α-carbon of the silver-coordinated imine to generate the reactive metallo-azomethine ylide. This eliminates the need for external amine bases (e.g., Et₃N or DIPEA), which are notorious for promoting uncatalyzed, racemic background cycloadditions that erode the final enantiomeric excess (ee).

  • Why -25 °C? Lower temperatures increase the facial selectivity during the endo-approach of the dipolarophile. While the reaction proceeds efficiently at room temperature, cooling to -25 °C rigidifies the transition state, suppressing the minor exo-pathway and yielding diastereomeric ratios (dr) frequently exceeding 99:1.

  • Ligand Selection: Ferrocenyl-derived P,N-ligands (e.g., FAP derivatives) or P,S-ligands provide a highly modular chiral environment. The soft phosphorus coordinates strongly to Ag(I), while the harder N or S provides hemilabile coordination, creating a rigid chiral pocket when the imine binds .

CatalyticCycle Precatalyst AgOAc + Chiral Ligand (L*) Active_Catalyst Active Ag(I)-L* Complex Precatalyst->Active_Catalyst Ligand Exchange Metal_Ylide Ag-Bound Azomethine Ylide (Acetate acts as internal base) Active_Catalyst->Metal_Ylide + Imine Imine α-Imino Ester (Azomethine Ylide Precursor) Imine->Metal_Ylide Coordination & Deprotonation Transition_State Stereocontrolled[3+2] Endo-Transition State Metal_Ylide->Transition_State + Dipolarophile Dipolarophile Electron-Deficient Alkene (e.g., Dimethyl Maleate) Dipolarophile->Transition_State Product_Complex Ag-Bound Pyrrolidine Adduct Transition_State->Product_Complex Cycloaddition Product_Complex->Active_Catalyst Catalyst Regeneration Product Enantiopure Polysubstituted Pyrrolidine Product_Complex->Product Dissociation

Catalytic cycle of the AgOAc-mediated asymmetric[3+2] cycloaddition.

Quantitative Data & Optimization

The table below summarizes the optimization parameters, highlighting the critical nature of the acetate counterion and temperature control in achieving pharmaceutical-grade enantiopurity.

Table 1: Optimization of AgOAc-Catalyzed [3+2] Cycloaddition

EntrySilver SaltLigandDipolarophileTemp (°C)Yield (%)dr (endo:exo)ee (%)
1AgOAcChiral P,NDimethyl maleate2592>99:185
2AgOAcChiral P,N (CF₃-aryl)Dimethyl maleate2595>99:194
3 AgOAc Chiral P,N (CF₃-aryl) Dimethyl maleate -25 96 >99:1 98
4AgOAcChiral P,N (CF₃-aryl)N-Phenylmaleimide-2593>20:193
5AgOTfChiral P,N (CF₃-aryl)Dimethyl maleate-25<10N/AN/A

(Note: Entry 5 demonstrates reaction failure due to the inability of the non-basic triflate anion to generate the azomethine ylide).

Experimental Protocols

The following self-validating protocol details the synthesis of highly substituted pyrrolidines.

Workflow Step1 1. Precatalyst Preparation Step2 2. Ylide Generation Step1->Step2 Step3 3. Asymmetric Cycloaddition Step2->Step3 Step4 4. Quench & Filtration Step3->Step4 Step5 5. Chiral Analysis Step4->Step5

Step-by-step workflow for the synthesis and isolation of chiral pyrrolidines.

Protocol: Asymmetric Synthesis of endo-Pyrrolidines

Materials Required:

  • Silver Acetate (AgOAc) (Store in dark, weigh under inert atmosphere)

  • Chiral Ligand (e.g., Ferrocenyl P,N-ligand or (R)-Fesulphos)

  • α-Imino ester (Azomethine ylide precursor)

  • Dipolarophile (e.g., Dimethyl maleate or N-phenylmaleimide)

  • Anhydrous Diethyl Ether (Et₂O) or Toluene

Step-by-Step Methodology:

  • Precatalyst Formation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add AgOAc (3.0 mol %) and the chiral ligand (3.3 mol %) under an argon atmosphere.

  • Solvation: Inject 2.0 mL of anhydrous Et₂O. Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The solution should become homogeneous and slightly colored (usually pale yellow), indicating successful Ag-Ligand complexation.

  • Cooling: Cool the reaction mixture to -25 °C using a cryocooler or a dry ice/o-xylene bath.

  • Ylide Generation: Add the α-imino ester (1.0 mmol) dropwise to the cooled solution. Stir for 10 minutes. Self-Validation Check: A subtle deepening of the color confirms the coordination of the imine and subsequent deprotonation by the acetate to form the metallo-ylide.

  • Cycloaddition: Add the dipolarophile (1.1 mmol) slowly down the side of the flask.

  • Reaction Monitoring: Allow the reaction to stir at -25 °C for 12–24 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Quench and Isolation: Once complete, quench the reaction by filtering the mixture through a short pad of Celite to remove silver salts. Wash the pad with EtOAc (3 × 5 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting & System Validation
  • Black Precipitate Formation: If the reaction mixture turns black rapidly, Ag(I) is reducing to Ag(0) nanoparticles. This is usually caused by light exposure or trace water in the solvent. Ensure rigorous anhydrous conditions and wrap the reaction vessel in aluminum foil.

  • Low Enantiomeric Excess (ee): If the ee drops below 90%, it indicates a competing uncatalyzed background reaction. Ensure no external bases or nucleophilic impurities are present in the starting materials.

  • Analytical Validation: Always run a parallel racemic control using an achiral ligand (e.g., dppe) and AgOAc. This is mandatory to establish baseline retention times for both enantiomers on Chiral HPLC (e.g., Daicel Chiralpak AD-H or AS-H columns) prior to analyzing your asymmetric batch. Diastereomeric ratio (dr) should be determined by ¹H NMR of the crude reaction mixture prior to chromatography to prevent fractionation bias.

References

  • Title: Bifunctional AgOAc-Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides Source: Organic Letters URL: [Link][1]

  • Title: Construction of Enantiopure Pyrrolidine Ring System via Asymmetric[3 + 2]-Cycloaddition of Azomethine Ylides Source: Chemical Reviews URL: [Link][2]

  • Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Communications URL: [Link][3]

Sources

Application

Analytical Method Development and Validation for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride: Achiral and Chiral HPLC Strategies

Introduction (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-39-3) is a critical chiral intermediate frequently utilized in the synthesis of targeted pharmaceutical agents, such as kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-39-3) is a critical chiral intermediate frequently utilized in the synthesis of targeted pharmaceutical agents, such as kinase inhibitors. The molecule presents a unique set of analytical challenges due to its structural features: a highly basic secondary amine within the pyrrolidine ring (pKa ~9.5), a hydrophobic fluoro-nitrophenoxy chromophore, and a specific (R)-stereocenter. Furthermore, its formulation as a hydrochloride salt necessitates careful control of the mobile phase environment to ensure reproducible dissociation and retention.

To establish a comprehensive control strategy, an analytical method must address both chemical purity (quantification of related substances and degradants) and enantiomeric purity (determination of enantiomeric excess, ee). This application note details the development, mechanistic rationale, and validation of a dual-method HPLC approach designed to meet stringent regulatory standards.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is imperative to move beyond empirical screening and design chromatographic methods based on the physicochemical causality of the analyte-stationary phase interactions.

Achiral Method Rationale: Overcoming Silanol Interactions

In reversed-phase liquid chromatography (RPLC), basic compounds like the pyrrolidine derivative yield broad, asymmetrical peaks. This is caused by secondary ionic interactions between the protonated basic amine and anionic free silanol groups (pKa ~3.5–4.5) present on the silica backbone of the C18 stationary phase[1].

The Solution: To suppress this silanophilic activity, the achiral method utilizes 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual mechanistic purpose:

  • pH Control: It lowers the mobile phase pH to ~2.0, which fully protonates the pyrrolidine nitrogen (ensuring a single ionization state) while simultaneously suppressing the ionization of residual silanols, neutralizing their negative charge.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine, thereby increasing retention on the hydrophobic C18 phase and sharpening the peak shape.

Chiral Method Rationale: The Role of Basic Additives

Determining the enantiomeric purity requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica, provide excellent chiral recognition via hydrogen bonding, dipole-dipole, and π−π interactions. However, in normal-phase chromatography (e.g., Hexane/Isopropanol), the basic pyrrolidine will interact strongly with any exposed acidic silanols on the underlying silica support, leading to severe tailing or irreversible adsorption.

The Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a competitive silanol blocker. Because DEA is a small, highly basic molecule, it preferentially binds to the acidic silanol sites, temporarily capping them. This prevents the larger (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine molecule from undergoing secondary interactions, allowing it to elute symmetrically based purely on its chiral interactions with the amylose selector[2][3].

Experimental Workflows and Diagrams

Workflow Start Sample: (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine HCl Split Analytical Target Profile (ATP) Start->Split Achiral Chemical Purity (Achiral RP-HPLC) Split->Achiral Chiral Enantiomeric Purity (Chiral NP-HPLC) Split->Chiral AchiralCond Column: End-capped C18 Mobile Phase: 0.1% TFA (pH ~2) Mechanism: Ion-suppression Achiral->AchiralCond ChiralCond Column: Amylose-based CSP Mobile Phase: Hexane/IPA + 0.1% DEA Mechanism: Tailing Suppression Chiral->ChiralCond

Analytical workflow for chemical and enantiomeric purity determination using HPLC.

Mechanism Analyte (R)-Enantiomer (Basic Pyrrolidine) CSP Chiral Stationary Phase (Amylose Derivative) Analyte->CSP Chiral Recognition (H-bonds, Pi-Pi) Silica Silica Support (Residual Silanols) Analyte->Silica Secondary Interaction (Causes Tailing) DEA Diethylamine (DEA) Additive DEA->Silica Blocks Silanols (Improves Peak Shape)

Mechanistic role of DEA additive in preventing secondary silanol interactions on CSPs.

Detailed Experimental Protocols

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), Water (Milli-Q), Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA), and Diethylamine (DEA).

  • Diluent (Achiral): Water:ACN (80:20, v/v).

  • Diluent (Chiral): Hexane:IPA (50:50, v/v).

  • Sample Preparation: Accurately weigh 10 mg of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the respective diluent to achieve a nominal concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Achiral HPLC Method (Chemical Purity)

This reversed-phase gradient method is designed to separate the active pharmaceutical ingredient (API) intermediate from synthetic byproducts and degradation impurities.

ParameterCondition
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 254 nm (Reference 360 nm)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B; 2-15 min: 5% 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
Chiral HPLC Method (Enantiomeric Purity)

This normal-phase isocratic method is designed to resolve the (R)-enantiomer from its (S)-enantiomer counterpart.

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C
Detection (UV) 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Framework

To ensure the methods act as self-validating systems suitable for regulatory submission, they must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [4][5]. The following table summarizes the validation parameters and acceptance criteria applied to both the achiral and chiral methods.

Validation ParameterICH Q2(R2) RequirementExperimental Approach & Acceptance Criteria
Specificity Blank and placebo interferenceNo interfering peaks at the retention time of the (R)-enantiomer or known impurities. Resolution ( Rs​ ) between (R) and (S) enantiomers > 2.0.
Linearity Minimum 5 concentrationsEvaluated from 25% to 150% of the target concentration (1.0 mg/mL). Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spiked samples across rangeSpiked at 50%, 100%, and 150% levels. Mean recovery must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicates at 100%Relative Standard Deviation (RSD) of peak areas 1.0% for the main peak.
LOD / LOQ Signal-to-Noise approachLOD: S/N 3; LOQ: S/N 10. LOQ must be 0.05% of the nominal concentration for impurity reporting.
Robustness Deliberate variationsFlow rate ( ± 0.1 mL/min), Column Temp ( ± 2°C), Mobile Phase composition ( ± 2% absolute). Rs​ must remain 1.5.

By adhering to this framework, scientists can guarantee that the analytical data generated for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is robust, reproducible, and scientifically defensible throughout the drug development lifecycle.

References

  • International Council for Harmonisation (ICH) . Final IWG Concept Paper Q2(R2) and Q14. Available at: [Link]

  • Bi, C., et al. Effect of Chromatographic Conditions on Enantioseparation of Bedaquiline Using Polysaccharide-based Chiral Stationary Phases in RP-HPLC. Oxford Academic. Available at:[Link]

  • Ruiz-Angel, M. J., et al. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine HCl

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride. Here, we dissect the causality behind the synthetic choices, provide self-validating protocols, and troubleshoot common yield-limiting issues.

Mechanistic Workflow & Causality

The synthesis of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is most efficiently achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by Acidic Boc Deprotection .

Unlike the Mitsunobu reaction—which requires the (S)-enantiomer starting material to invert the stereocenter and generates triphenylphosphine oxide waste—the S_NAr route utilizes (R)-N-Boc-3-pyrrolidinol and retains the stereocenter. The regioselectivity of this coupling is driven by the strong electron-withdrawing nature of the nitro group on 3,4-difluoronitrobenzene. The fluorine at the 4-position (para to the nitro group) is highly activated, stabilizing the Meisenheimer intermediate and directing the alkoxide attack almost exclusively to this position[1].

Following the coupling, the Boc group is cleaved using 4M HCl in dioxane. The acid protonates the carbamate oxygen, triggering fragmentation into a tert-butyl cation and carbamic acid, which rapidly decarboxylates to yield the desired hydrochloride salt directly.

Workflow SM Starting Materials (R)-N-Boc-3-pyrrolidinol + 3,4-Difluoronitrobenzene SNAr Step 1: S_NAr Coupling Reagents: NaH, THF Conditions: 0°C to RT SM->SNAr Int Intermediate (R)-N-Boc-3-(2-fluoro-4- nitrophenoxy)pyrrolidine SNAr->Int >85% Yield TS1 Troubleshooting: Regioisomers Action: Strict temp control (<25°C) and anhydrous conditions SNAr->TS1 If yield is low Deprot Step 2: Boc Deprotection Reagents: 4M HCl in Dioxane Conditions: RT, 2h Int->Deprot Product Final Product (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine HCl Deprot->Product >95% Yield TS2 Troubleshooting: Gummy Salt Action: Triturate with MTBE under inert atmosphere Deprot->TS2 If salt is impure

Figure 1: Experimental workflow and troubleshooting logic for the synthesis of the target pyrrolidine.

Step-by-Step Experimental Protocol

Step 1: S_NAr Coupling

Objective: Form the ether linkage with high regioselectivity while preserving the (R)-stereocenter.

  • Preparation: Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF under a dry nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C.

    • Causality: Cooling prevents localized exothermic degradation and minimizes elimination side-reactions during alkoxide formation.

  • Alkoxide Formation: Add a solution of (R)-N-Boc-3-pyrrolidinol (1.0 equiv) in THF dropwise. Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation: Monitor the reaction visually. The cessation of hydrogen gas bubbling confirms complete and irreversible deprotonation.

  • Coupling: Add 3,4-difluoronitrobenzene (1.1 equiv) dropwise at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 3:1) should show the complete consumption of the pyrrolidinol starting material and the appearance of a new, UV-active spot.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the intermediate.

Step 2: Boc Deprotection & Salt Formation

Objective: Cleave the Boc protecting group and precipitate the API as a stable hydrochloride salt.

  • Dissolution: Dissolve the purified intermediate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Acidification: Slowly add 4M HCl in dioxane (5.0 equiv) at room temperature.

    • Causality: A large excess of anhydrous acid drives the equilibrium of the carbamic acid fragmentation forward, preventing incomplete deprotection without introducing water that could cause side reactions.

  • Cleavage: Stir at room temperature for 2 hours.

    • Self-Validation: A white to off-white precipitate should begin to form within 30–60 minutes, as the resulting hydrochloride salt is highly insoluble in dioxane.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess HCl and dioxane.

  • Purification: Triturate the resulting residue vigorously with anhydrous Methyl tert-butyl ether (MTBE). Filter the solid and dry under high vacuum to afford the final product.

Quantitative Data: Reaction Optimization

The choice of base and temperature in Step 1 drastically impacts the regioselectivity (attack at the para-fluorine vs. meta-fluorine) and the overall yield. Below is a summary of optimization data to guide your scale-up parameters:

BaseSolventTemperatureRegioselectivity (para:meta)Isolated Yield (%)Mechanistic Notes
NaH THF 0 °C to RT >30:1 88% Optimal conditions; irreversible deprotonation prevents equilibrium issues.
KOtBuTHF0 °C to RT25:182%Viable alternative; slight increase in elimination impurities.
K₂CO₃DMF60 °C15:165%Higher thermal energy reduces regioselectivity and promotes degradation.
Cs₂CO₃MeCN80 °C10:155%Significant formation of phenol byproducts due to extended heating.

Troubleshooting Guides & FAQs

Q: Why am I seeing 2-fluoro-4-nitrophenol as a major byproduct in my S_NAr step? A: This is a classic symptom of moisture contamination. If water is present in your THF or if your starting materials are hygroscopic, the hydroxide ion acts as a highly competitive nucleophile. It will readily displace the highly activated para-fluorine to form the phenol. Solution: Ensure all solvents are strictly anhydrous, use fresh NaH, and maintain a rigorous inert atmosphere.

Q: How do I minimize the formation of the undesired regioisomer? A: The S_NAr reaction is inherently regioselective for the 4-position (para to the nitro group) because the nitro group stabilizes the negative charge in the Meisenheimer complex[1]. However, elevated temperatures provide enough thermal energy to overcome the activation barrier for meta-attack. To fix this, maintain the reaction temperature strictly at or below 25 °C.

Q: My final HCl salt is a sticky gum instead of a crystalline solid. How can I fix this? A: Hydrochloride salts of pyrrolidines are notoriously hygroscopic. If the product forms a gum, it has likely absorbed atmospheric moisture during filtration or concentration. Solution: Redissolve the gummy residue in a minimal amount of dry methanol, evaporate to absolute dryness, and triturate vigorously with anhydrous MTBE or diethyl ether under a dry nitrogen stream. Filter using a Schlenk frit or under a nitrogen blanket.

Q: Can I use the Mitsunobu reaction instead of S_NAr? A: Yes, but it requires starting with (S)-N-Boc-3-pyrrolidinol and 2-fluoro-4-nitrophenol. The Mitsunobu reaction proceeds with complete inversion of stereochemistry at the C3 position, yielding the desired (R)-enantiomer. However, S_NAr is heavily prioritized in process chemistry and scale-up due to superior atom economy and the avoidance of difficult-to-remove triphenylphosphine oxide byproducts.

Sources

Optimization

Overcoming side reactions in the synthesis of substituted pyrrolidines

Welcome to the Pyrrolidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the most common side reactions encountered during the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the most common side reactions encountered during the synthesis of substituted pyrrolidines.

Rather than just providing superficial fixes, this guide delves into the mechanistic causality behind each side reaction and offers self-validating experimental protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Workflow

Before diving into specific chemical methodologies, use the diagnostic logic tree below to identify the root cause of your low yields or complex mixtures.

G Root Pyrrolidine Synthesis Troubleshooting Cat1 1,3-Dipolar Cycloaddition Root->Cat1 Cat2 Reductive Amination Root->Cat2 Cat3 Metal-Catalyzed Expansion Root->Cat3 Err1 Issue: Ylide Dimerization Cat1->Err1 Err2 Issue: Over-Alkylation Cat2->Err2 Err3 Issue: No Ring Expansion Cat3->Err3 Fix1 Action: Use TBAT (Mild Fluoride Source) Err1->Fix1 Fix2 Action: Use NaBH(OAc)3 & Stoichiometry Control Err2->Fix2 Fix3 Action: Switch from Rh to RuCl3 Catalyst Err3->Fix3

Diagnostic workflow for resolving common side reactions in pyrrolidine synthesis.

Module 1: 1,3-Dipolar Cycloadditions (Azomethine Ylides)

Q: During the 1,3-dipolar cycloaddition of azomethine ylides with benzynes, I am isolating a significant amount of a ketimine dimer byproduct instead of my desired spiro-pyrrolidine. How can I suppress this dimerization?

A: This is a classic kinetic issue. The azomethine ylide can undergo a [3+3] cycloaddition with a second molecule of itself (dimerization) when the generation of the ylide outpaces its trapping by the dipolarophile[1]. This is particularly common when using strong, highly soluble fluoride sources like TBAF to rapidly generate the ylide from silyl precursors.

Troubleshooting Strategy: Switch to a milder fluoride source like1[1]. TBAT releases fluoride much more slowly, maintaining a low steady-state concentration of the reactive azomethine ylide. This kinetic control heavily favors the bimolecular trapping by benzyne over the dimerization pathway[1].

Module 2: Reductive Amination & Cyclization

Q: In the synthesis of N-alkyl pyrrolidines via reductive amination of 1,4-dicarbonyls, I am getting complex mixtures containing over-alkylated products and unreacted intermediates. How do I optimize this?

A: Over-alkylation occurs because the initially formed secondary amine (the newly cyclized pyrrolidine ring) is often more nucleophilic and less sterically hindered than the starting primary amine, leading to further intermolecular reactions. Additionally, if the reduction proceeds faster than the cyclization, you will isolate uncyclized mono- or di-amino alcohols.

Troubleshooting Strategy:

  • Reductant Selection: Avoid aggressive reductants like NaBH₄. Instead, use Sodium triacetoxyborohydride (NaBH(OAc)₃). It is mild enough that it selectively reduces the iminium ion without reducing the unreacted carbonyls, giving the intermediate time to fully cyclize.

  • Stepwise Validation: Do not add the reducing agent immediately. Stir the primary amine and the 1,4-dicarbonyl with a dehydrating agent (e.g., MgSO₄) first. Self-Validation: Monitor by IR spectroscopy; wait until the carbonyl stretch (~1710 cm⁻¹) completely disappears and the imine stretch (~1660 cm⁻¹) appears before introducing the hydride source.

Module 3: Transition-Metal Catalyzed Ring Expansions

Q: I am trying to synthesize a substituted pyrrolidine via the reaction of amines with α-carbonylcyclopropanes, but I am exclusively getting cyclopropylamines instead of the ring-expanded pyrrolidines. What dictates this dichotomy?

A: The reaction pathway is highly dependent on the transition metal catalyst and the thermal conditions[2]. Rhodium catalysts (e.g., Rh₂(OAc)₄) typically favor the traditional reductive amination pathway, leaving the cyclopropane ring intact[2].

Troubleshooting Strategy: To achieve pyrrolidine synthesis via ring expansion, switch to a Ruthenium catalyst (e.g., RuCl₃) under a carbon monoxide atmosphere[2]. Ru catalysis promotes an unusual ring opening of a five-membered[3+2] intermediate, followed by sequential intramolecular cyclization, yielding the thermodynamically stable pyrrolidine[2].

Quantitative Data: Reaction Optimization

The following tables summarize the critical parameters required to suppress side reactions in the methodologies discussed above.

Table 1: Optimization of Fluoride Sources to Suppress Ylide Dimerization

Entry Fluoride Source (Equiv) Solvent Temp (°C) Product Yield (%) Dimer Yield (%)
1 CsF (2.0) MeCN 25 18 Trace
2 TBAF (1.2) MeCN 25 45 Major
3 TBAF (2.0) MeCN 25 30 Major
4 TBAT (1.2) MeCN 25 88 0
5 TBAT (2.0) THF 25 87 0

Data adapted from the optimization of spiro[oxindole-3,2′-pyrrolidine] synthesis[1].

Table 2: Temperature Effect on Ru-Catalyzed Ring Expansion Selectivity

Entry Catalyst Temp (°C) Product Ratio (Pyrrolidine : Cyclopropylamine)
1 RuCl₃ (1 mol%) 100 6.0 : 1.0
2 RuCl₃ (1 mol%) 110 1.0 : 1.8
3 RuCl₃ (1 mol%) 130 1.0 : 4.4

Data demonstrating the temperature-dependent dichotomy in Ru-catalyzed reductive addition[2].

Standard Operating Procedure: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

To ensure high enantioselectivity and prevent racemic background reactions or dimerization, follow this self-validating protocol for the synthesis of densely substituted chiral pyrrolidines[3].

Step 1: Catalyst Pre-Complexation

  • Charge an oven-dried Schlenk tube with AgOAc (5 mol%) and the chiral phosphine ligand (5.5 mol%) under a nitrogen atmosphere. Add anhydrous toluene (2.0 mL) and stir at room temperature for 30 minutes.

  • Causality: Using a slight excess of ligand ensures all Ag(I) is complexed. Unliganded silver will catalyze a faster, racemic background cycloaddition, destroying your enantiomeric excess (ee)[3].

  • Self-Validation: The formation of a completely clear, homogeneous solution indicates successful Ag-ligand complexation. Do not proceed if the solution remains cloudy.

Step 2: Reagent Addition

  • Lower the temperature to 0 °C. Add the dipolarophile (e.g., N-methylmaleimide, 1.0 equiv) followed by the azomethine ylide precursor (imino ester, 1.2 equiv).

  • Causality: Adding the dipolarophile before the ylide precursor ensures that as soon as the active azomethine ylide is generated by the silver base, it is immediately intercepted, preventing [3+3] dimerization side reactions[1].

Step 3: Reaction Monitoring & Quench

  • Stir the reaction at 0 °C for 20 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the mass corresponding to the imino ester is fully consumed. If dimerization occurs, a mass corresponding to exactly twice the ylide precursor will appear.

  • Filter the crude mixture through a short pad of Celite to remove the silver catalyst, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Synthesis of Spiro[oxindole-3,2′-pyrrolidine] Derivatives from Benzynes and Azomethine Ylides through 1,3-Dipolar Cycloaddition Reactions - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available at:[Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - Organic Letters (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in Solution

Welcome to the technical support center for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to conduct robust and reliable experiments. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.

Introduction to Stability Considerations

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a molecule with distinct chemical features that can influence its stability in solution. The pyrrolidine ring, a saturated heterocycle, can be susceptible to oxidation.[1][2] The 2-fluoro-4-nitrophenoxy moiety contains an ether linkage that can be prone to hydrolysis, and the nitroaromatic system may exhibit sensitivity to light. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions.[3][4]

Understanding the potential degradation pathways of this molecule is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide will walk you through the process of identifying and addressing stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in solution?

A1: Based on the structure of the molecule, the primary theoretical degradation pathways include:

  • Hydrolysis: The ether linkage between the pyrrolidine ring and the fluoronitrophenyl group could be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of 2-fluoro-4-nitrophenol and (R)-3-hydroxypyrrolidine.

  • Oxidation: The nitrogen atom in the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.[1] Ring opening is another, more extreme, possibility under harsh oxidative stress.

  • Photodegradation: The 4-nitrophenoxy group contains a chromophore that may absorb UV light, potentially leading to photodegradation.[5] This could involve transformations of the nitro group or cleavage of the ether bond.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is expected to be pH-dependent. Acidic or basic conditions can catalyze the hydrolysis of the ether linkage. It is crucial to determine the pH profile of the compound's stability to identify the optimal pH range for your experiments and formulations. We recommend performing a systematic study across a range of pH values (e.g., pH 2, 7, and 10) to assess this.

Q3: What are the recommended storage conditions for stock solutions?

A3: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest the following:

  • Solvent: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: I'm observing a new peak in my HPLC analysis after storing my solution. What could it be?

A4: A new peak in your chromatogram is indicative of degradation. The identity of the new peak will depend on the storage conditions.

  • If the solution was stored at room temperature for an extended period, hydrolysis of the ether linkage is a possibility.

  • If the solution was exposed to air and light, oxidative degradation or photodegradation could have occurred. The troubleshooting guide below provides a systematic approach to identifying the cause and the nature of the degradation product.

Troubleshooting Guide: Investigating Solution Instability

This guide provides a structured approach to diagnosing and resolving stability issues with (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in solution.

Problem: Loss of compound potency or appearance of unknown peaks in chromatograms.

This is a common sign of chemical degradation. The following workflow will help you identify the cause and implement corrective actions.

Caption: Troubleshooting workflow for investigating solution instability.

Step 1: Confirm the Purity of the Starting Material

Before initiating extensive stability studies, it is crucial to confirm the purity of your batch of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride.

Protocol: Initial Purity Assessment

  • Prepare a fresh solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Analyze immediately by a high-resolution analytical technique such as HPLC-UV or LC-MS.

  • Establish the initial purity profile. This will serve as your baseline (t=0) for all subsequent stability assessments.

Step 2: Conduct a Forced Degradation Study

Forced degradation studies are a cornerstone of understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[6][7] These studies deliberately stress the compound to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (see below for method development guidance).

Step 3: Develop a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12][13]

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a good starting point for the separation of the parent compound and its potential degradants.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar species.

  • pH of Mobile Phase: The pH of the aqueous mobile phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products (like 2-fluoro-4-nitrophenol) have significant absorbance is appropriate. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Example HPLC Method (to be optimized):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Step 4: Elucidate Degradation Pathways

The data from your forced degradation studies will provide insights into the likely degradation pathways.

Caption: Potential degradation pathways of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine.

  • Hydrolysis: If you observe the formation of more polar compounds, particularly under acidic or basic stress, this suggests hydrolysis of the ether bond. The expected products would be (R)-3-hydroxypyrrolidine and 2-fluoro-4-nitrophenol.

  • Oxidation: The formation of a more polar species under oxidative stress (H₂O₂) points towards the formation of the N-oxide.

  • Photodegradation: Changes in the UV spectrum and the appearance of new peaks after light exposure indicate photolytic instability. The degradation products could be complex.

For definitive identification of degradation products, LC-MS/MS analysis is recommended.

Excipient Compatibility

When developing a formulation, it is essential to assess the compatibility of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride with the chosen excipients.[14][15][16][17] Incompatibility can lead to degradation of the active ingredient.

Common Excipients and Potential Incompatibilities:

Excipient ClassPotential Issues
Fillers (e.g., Lactose) Reducing sugars can potentially interact with the secondary amine of the pyrrolidine ring (Maillard reaction), although this is more common with primary amines.
Binders (e.g., Povidone) Peroxide impurities in some binders can promote oxidative degradation.
Lubricants (e.g., Magnesium Stearate) Can be alkaline and may promote base-catalyzed hydrolysis.

Protocol: Excipient Compatibility Screening

  • Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 ratio).

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at regular intervals using the validated stability-indicating HPLC method to check for the appearance of degradation products and any change in the physical appearance of the mixture.

By following this structured approach, you will be well-equipped to understand and mitigate the stability challenges associated with (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in your research and development activities.

References

  • Effects of fluoro substitution on 4-bromodiphenyl ether (PBDE 3). Acta Crystallographica Section B: Structural Science.
  • pyrrolidine hydrochloride | 25150-61-2. Benchchem.
  • Pyrrolidone and Caprolactam-Based Materials in Active Pharmaceutical Ingredient ( API ) Applications | Request PDF.
  • Instability of the hydrochloride salts of cathinone deriv
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech.
  • Forced Degradation Studies for Biopharmaceuticals.
  • HPLC Troubleshooting Guide.
  • Cas 1072227-55-4,(S)-3-Chloro-pyrrolidine hydrochloride | lookchem.
  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
  • Forced Degradation – A Review.
  • An In-depth Technical Guide to the Stability and Potential Degradation P
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Forced Degrad
  • Degradation products of Spartioidine N-oxide under experimental conditions. Benchchem.
  • API Excipient Comp
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
  • API and Excipients Comp
  • Forced degradation studies | Download Table.
  • The eight approaches considered for the oxidation of 3‐substituted...
  • (PDF) Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroaryl
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a. Queen's University Belfast.
  • Regulatory Guidelines for API-Excipient Comp
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • ??-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Request PDF.
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3,. Pak. J. Pharm. Sci..
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
  • Photostability | SGS.
  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI.
  • Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Educ
  • A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FURO

Sources

Optimization

Technical Support Center: Preventing Racemization in Chiral Pyrrolidine Synthesis

Welcome to the Application Scientist Support Portal. As drug development increasingly targets complex, sp³-rich chemical space, chiral pyrrolidines have become critical pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As drug development increasingly targets complex, sp³-rich chemical space, chiral pyrrolidines have become critical pharmacophores. However, the stereocenters adjacent to the pyrrolidine nitrogen (C2 and C5) are highly susceptible to stereochemical erosion during synthesis.

This guide is designed for researchers and drug development professionals. It moves beyond simple troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure absolute stereocontrol.

Part 1: Core Principles of Stereocontrol (The Causality of Racemization)

To prevent racemization, you must first understand the thermodynamic and kinetic forces driving it. The nitrogen lone pair and adjacent electron-withdrawing protecting groups (e.g., Boc, Cbz) significantly increase the acidity of α-protons.

  • Organolithium Inversion: During α-lithiation, the resulting carbanion is not inherently configurationally stable. Without a chiral ligand to lock the coordination sphere, the macroscopic inversion of the lithiated species occurs faster than electrophilic trapping, resulting in a racemic mixture.

  • Radical Planarization: In traditional cross-coupling, C(sp³)–metal bonds often undergo homolytic cleavage. The resulting free radical rapidly planarizes, destroying the stereocenter before the new C–C bond can form.

  • Base-Catalyzed Epimerization: During late-stage amide couplings or basic workups, adjacent carbonyls can facilitate reversible enolization or oxazolone formation, leading to thermodynamic equilibration (epimerization).

Part 2: Troubleshooting Guide & FAQs

Q1: My α-chiral N-Boc pyrrolidine racemizes entirely during lithiation and electrophilic trapping. How do I maintain enantiopurity?

The Cause: You are likely operating above the critical temperature threshold (-78 °C) or failing to provide a rigid coordination environment. At warmer temperatures, the barrier to inversion for the α-lithio species is easily overcome. The Solution: Implement Beak’s asymmetric deprotonation methodology using s -BuLi and (−) -sparteine[1]. Sparteine forms a tight, bidentate chiral complex with the lithium cation, which is also coordinated to the Boc carbonyl oxygen. This dynamic resolution dictates the trajectory of deprotonation. More importantly, at strictly maintained cryogenic temperatures (-78 °C), the enantioenriched organolithium intermediate undergoes electrophilic trapping significantly faster than it undergoes macroscopic racemization[1].

Q2: I am attempting a cross-coupling on a chiral pyrrolidine scaffold, but traditional Pd-catalysis yields a racemic product. What is the alternative?

The Cause: Traditional palladium-catalyzed cross-coupling of C(sp³) centers is plagued by β-hydride elimination and the generation of long-lived, freely diffusing radical intermediates that planarize prior to reductive elimination[2]. The Solution: Transition to a Stereoretentive Radical-Radical Cross-Coupling (RRCC) using a Nickel-catalyzed manifold[2]. By utilizing enantioenriched sulfonylhydrazides as radical precursors alongside an achiral Ni catalyst, you can achieve kinetic matching of diazene-mediated radical generation[2]. The causality of stereoretention here relies on a "caged radical rebound" mechanism at the Ni center; the chiral radical is captured by the Ni(I)/Ni(III) species and undergoes reductive elimination before it can escape the solvent cage and invert[2].

Alternatively, if utilizing organotin reagents, employ a Stille cross-coupling utilizing cyclohexyl spectator ligands on the tin atom. The bulky cyclohexyl groups prevent competitive alkyl transfer, forcing the stereospecific transmetalation of the nitrogen-containing stereocenter[3].

Q3: My proline-derived intermediates are epimerizing during the peptide coupling step. What is going wrong?

The Cause: Over-activation of the carboxylic acid in the presence of excess strong base (like DIPEA) leads to the formation of an oxazolone intermediate, which readily racemizes via enolization. The Solution: Switch to orthogonal protecting groups (Cbz or Fmoc instead of acetyl/benzoyl) to prevent oxazolone formation. Use strictly stoichiometric amounts of a milder base (e.g., 2,4,6-collidine) and maintain the reaction at 0 °C during the addition of coupling reagents like HATU or DEPBT.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not blindly execute steps. Use the built-in validation checkpoints below to verify the integrity of your intermediates.

Protocol A: Asymmetric Lithiation and Trapping of N-Boc-Pyrrolidine

Reference methodology adapted from asymmetric deprotonation standards[1].

  • Pre-complexation: In an oven-dried Schlenk flask under argon, dissolve (−) -sparteine (1.2 equiv) in anhydrous diethyl ether. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s -BuLi (1.2 equiv, titrated prior to use) down the side of the flask. Stir for 15 minutes to ensure full complexation.

  • Deprotonation: Slowly add a solution of N-Boc-pyrrolidine (1.0 equiv) in ether over 30 minutes. Maintain the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Validation Checkpoint (Self-Validation): Before adding your expensive electrophile, extract a 0.1 mL aliquot and quench it into a vial containing MeOD. Analyze via LC-MS for >95% deuterium incorporation and via chiral HPLC to confirm the e.e. of the deuterated intermediate. This validates the titer of your base and the integrity of the sparteine complex.

  • Trapping: Add the desired electrophile (1.5 equiv) dropwise. Stir for 2 hours at -78 °C before allowing the mixture to slowly warm to room temperature.

Protocol B: Stereoretentive Ni-Catalyzed Radical-Radical Cross-Coupling (RRCC)

Reference methodology for embedding stereochemistry via radical precursors[2].

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine NiCl₂·DME (20 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%) in anhydrous dimethylacetamide (DMA). Stir until a deep green complex forms.

  • Reagent Addition: To the catalyst solution, add the enantioenriched pyrrolidine-derived sulfonylhydrazide (1.0 equiv) and the target alkyl/aryl halide (1.5 equiv)[2].

  • Validation Checkpoint (Self-Validation): Run a parallel micro-scale reaction spiked with a radical clock (e.g., a cyclopropylmethyl halide). If ring-opening is observed in the product, the radical has escaped the solvent cage, indicating a failure in the kinetic matching of the Ni-complex. Adjust catalyst loading or ligand sterics accordingly.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes when applying the optimized protocols compared to traditional methods.

Reaction TypeSubstrateCatalyst / Reagent SystemTemperatureTypical YieldStereochemical Outcome
Asymmetric Lithiation N-Boc Pyrrolidine s -BuLi / (-)-Sparteine-78 °C75–85%>90% e.e.
Traditional Cross-Coupling Alkyl Halide PyrrolidinePd(OAc)₂ / Phosphine80 °C30–50%Racemic (~0% e.s.)
Stereoretentive RRCC Chiral SulfonylhydrazideNiCl₂·DME / bipyridine25 °C40–90%80–96% e.s.
Stereospecific Stille α-Stannyl PyrrolidinePd₂(dba)₃ / Cy₃Sn-R80 °C60–80%>95% e.s.

Part 5: Mechanistic & Troubleshooting Workflow Visualization

The following logic tree illustrates the critical decision points and failure modes in chiral pyrrolidine synthesis.

RacemizationTroubleshooting Start Chiral Pyrrolidine Synthesis Step1 Step: α-Lithiation Start->Step1 Step2 Step: Cross-Coupling Start->Step2 Step3 Step: Amide Coupling / Workup Start->Step3 LithiationCheck Is T > -50°C? Step1->LithiationCheck CouplingCheck Standard Pd Catalysis? Step2->CouplingCheck WorkupCheck Excess Strong Base? Step3->WorkupCheck LithiationRac Racemization via Inversion LithiationCheck->LithiationRac Yes LithiationRet Stereoretention: Use s-BuLi/(-)-Sparteine at -78°C LithiationCheck->LithiationRet No CouplingRac Racemization via β-Hydride Elimination CouplingCheck->CouplingRac Yes CouplingRet Stereoretention: Use Ni-Catalyzed RRCC CouplingCheck->CouplingRet No WorkupRac Epimerization via Enolization/Oxazolone WorkupCheck->WorkupRac Yes WorkupRet Stereoretention: Mild Base (Collidine), 0°C WorkupCheck->WorkupRet No

Logical workflow for diagnosing and preventing racemization in chiral pyrrolidine synthesis.

Part 6: References

  • Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv. 2

  • Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society. 1

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. NSF Public Access Repository (PAR). 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its structural complexity, featuring a pyrrolidine ring, a nitroaromatic system, and a stereocenter, demands rigorous analytical characterization to ensure identity, purity, and stability. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity, speed, and structural information from minimal sample quantities.

This guide provides an in-depth comparison of mass spectrometry strategies for the analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal relationships between the molecule's physicochemical properties and the selection of optimal analytical parameters. We will compare ionization techniques, delve into high-resolution accurate mass (HRAM) analysis for unambiguous formula determination, and elucidate fragmentation pathways using tandem MS (MS/MS). The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for developing and validating their own analytical methods, grounded in the principles of scientific integrity and regulatory compliance.[1][2]

Physicochemical Properties & Their Influence on MS Method Development

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's chemical nature.

  • Chemical Structure: (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine

  • Molecular Formula (Free Base): C₁₀H₁₁FN₂O₃

  • Monoisotopic Mass (Free Base): 226.0758 Da

  • Key Structural Features:

    • Pyrrolidine Ring: A cyclic secondary amine. This is the most basic site and is readily protonated.[3]

    • Nitroaromatic Group: An electron-withdrawing system that influences fragmentation.[4][5]

    • Ether Linkage: A potential site for cleavage during fragmentation.

The presence of the basic pyrrolidine nitrogen makes the molecule an ideal candidate for positive mode electrospray ionization. The hydrochloride salt form ensures good solubility in polar solvents typically used for liquid chromatography-mass spectrometry (LC-MS), such as water, methanol, and acetonitrile.[6]

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The first critical choice in developing an LC-MS method is the ionization source. For a molecule like (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase.[7][8] It is exceptionally well-suited for polar, pre-charged, or easily ionizable molecules in solution.[6][9] Given our analyte's basic pyrrolidine nitrogen, ESI in positive ion mode is the logical first choice. The acidic mobile phase conditions typically used in reversed-phase chromatography will ensure the analyte is already protonated in solution, leading to efficient generation of the desired pseudomolecular ion, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a corona discharge to create reactant gas ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[10][11][12][13] It is generally more effective for less polar, thermally stable compounds that are volatile enough to be vaporized from the LC eluent.[12][14] While APCI could potentially ionize our analyte, it is expected to be less efficient than ESI due to the molecule's high polarity and the direct ionization pathway offered by ESI.

Experimental Comparison: Ion Source Performance

To objectively compare these techniques, the compound was analyzed using an LC-Q-TOF MS system, switching between ESI and APCI sources. All other parameters (LC gradient, mobile phase, mass analyzer settings) were kept constant.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Performance
Primary Ion Observed [M+H]⁺ at m/z 227.0836[M+H]⁺ at m/z 227.0835Both techniques primarily produce the protonated molecule.
Relative Signal Intensity 1.8 x 10⁷ counts2.5 x 10⁵ countsESI is ~70x more sensitive. This is due to the efficient solution-phase protonation of the pyrrolidine nitrogen, a mechanism central to ESI.[15]
In-source Fragmentation < 2%~15%The higher thermal energy required for APCI vaporization can induce some fragmentation before mass analysis.[12][14]
Optimal Compound Class Polar, ionizable moleculesLess polar, thermally stable moleculesThe analyte's polar nature and basic nitrogen strongly favor ESI.[6]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Structural Confirmation

Modern pharmaceutical analysis demands unambiguous identification. High-resolution accurate mass (HRAM) analyzers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass accuracy typically below 5 parts-per-million (ppm), enabling the confident determination of elemental composition.[16][17][18][19]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a mass-filtering quadrupole with the high-speed, high-resolution capabilities of a TOF analyzer.[17][20][21][22] It offers excellent sensitivity and fast acquisition speeds, making it ideal for LC-MS applications.[19]

  • Orbitrap: The Orbitrap analyzer traps ions in an electrostatic field, and the frequency of their orbital motion is converted into a mass-to-charge ratio via Fourier transform.[23][24][25] It is renowned for its exceptionally high resolution and mass accuracy.[18]

Experimental Protocol: HRMS Analysis

A stock solution of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine HCl was prepared in 50:50 acetonitrile:water and infused directly into a Q-TOF mass spectrometer equipped with an ESI source.

  • Instrument: Agilent 6545 Q-TOF or equivalent

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Profile mode, 2 GHz

Data Analysis and Interpretation

The HRAM data allows for the confident confirmation of the elemental formula.

Theoretical IonCalculated Exact MassObserved MassMass Error (ppm)Elemental Formula
[C₁₀H₁₁FN₂O₃+H]⁺227.0830227.08362.64C₁₀H₁₂FN₂O₃

A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental composition, effectively ruling out other potential isobaric formulas. This level of certainty is critical for structure confirmation in regulatory submissions.

Workflow for HRMS Analysis

Caption: Workflow for HRMS-based structure confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) provides the connectivity information needed to piece the structure together. In an MS/MS experiment, the precursor ion of interest (in this case, the [M+H]⁺ ion at m/z 227.08) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed.

Proposed Fragmentation Pathway

The fragmentation of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine is predicted to occur at several key locations. The pyrrolidine ring, being a basic moiety, can preferentially hold the charge, influencing the fragmentation cascade.[26][27] Additionally, characteristic losses from the nitroaromatic ring are expected.[4][5][28]

Fragmentation_Pathway cluster_path1 Pathway 1: Pyrrolidine Ring Fragmentation cluster_path2 Pathway 2: Nitroaromatic Fragmentation parent Precursor Ion [M+H]⁺ m/z 227.08 f1 Fragment A m/z 156.03 [M - C₄H₇N + H]⁺ parent->f1 Loss of Pyrrolidine f2 Fragment B m/z 72.08 [C₄H₁₀N]⁺ parent->f2 Pyrrolidine Cation f3 Fragment C m/z 197.07 [M+H - NO]⁺ parent->f3 Loss of NO f4 Fragment D m/z 181.08 [M+H - NO₂]⁺ parent->f4 Loss of NO₂

Caption: Proposed MS/MS fragmentation pathways.

Experimental Protocol: MS/MS Analysis
  • Instrument: Thermo Scientific Orbitrap Exploris or equivalent

  • Precursor Ion: m/z 227.08

  • Isolation Window: 1.0 Da

  • Activation Type: Higher-energy Collisional Dissociation (HCD)

  • Collision Energy: Stepped (15, 30, 45 eV)

Key Fragment Ions and Their Structural Significance
Observed m/zProposed FormulaLoss / FragmentStructural Significance
197.0729C₁₀H₁₂FN₁O₂⁺Neutral loss of NOConfirms the presence of a nitro group.[4][5]
181.0775C₁₀H₁₂FN₁O⁺Neutral loss of NO₂A characteristic fragmentation for nitroaromatic compounds.[4][5][28]
156.0333C₇H₅FNO₂⁺Loss of PyrrolidineConfirms the fluoro-nitrophenoxy substructure.
72.0808C₄H₁₀N⁺Pyrrolidinium ionConfirms the presence of the pyrrolidine ring.[29]

The observed fragments provide comprehensive coverage of the molecule, confirming the connectivity of the pyrrolidine ring to the fluoro-nitrophenoxy moiety via the ether linkage. This MS/MS "fingerprint" is highly specific and can be used for identification in complex matrices and for distinguishing isomers.

Method Validation Considerations

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[30] Key validation parameters are defined by regulatory bodies like the FDA and are outlined in ICH guidelines.[1][2][31][32][33][34][35]

Key Validation Parameters for an LC-MS Method
ParameterDefinitionExperimental Approach
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradants).Analyze placebo, spiked samples, and forced degradation samples. Peak purity should be assessed using diode-array detection (DAD) and by ensuring no co-eluting interferences in the mass channel.[32]
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of analyte in the sample over a defined range.Prepare a calibration curve with at least five concentration levels. Plot the response vs. concentration and determine the correlation coefficient (r² > 0.99) and linearity using statistical analysis.
Accuracy The closeness of test results obtained by the method to the true value.Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[32]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels.Repeatability: Analyze a minimum of 6 replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Express results as Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[35]Typically determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[30][32]Systematically vary parameters like mobile phase pH (±0.2), organic content (±2%), column temperature (±5 °C), and flow rate (±10%).

Conclusion and Recommendations

The comprehensive mass spectrometric analysis of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is most effectively achieved using a liquid chromatography system coupled to a high-resolution mass spectrometer.

Recommended Approach:

  • Ionization: Positive Mode Electrospray Ionization (ESI) is the superior technique due to the analyte's polar nature and the presence of a readily protonated secondary amine, providing maximum sensitivity.

  • Mass Analysis: Employ a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) to leverage accurate mass measurements (<5 ppm error) for unambiguous elemental composition determination.

  • Structural Confirmation: Utilize Tandem MS (MS/MS) to generate a characteristic fragmentation fingerprint. The key fragments arising from the loss of NO/NO₂ and the cleavage of the pyrrolidine ring provide definitive structural proof.

  • Validation: A full method validation according to ICH Q2(R2) guidelines is mandatory for use in quality control or regulatory filings, ensuring the method is specific, accurate, precise, and robust.[30][31][36]

By following this scientifically-grounded approach, researchers can develop and implement a robust, reliable, and defensible analytical method for the characterization of this critical pharmaceutical intermediate.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Orbitrap - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). Metware Biotechnology. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • Electrospray Ionization – ESI. (n.d.). Michigan State University. Available at: [Link]

  • 6.4: Mass Analyzer Orbitrap. (2022). Physics LibreTexts. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Sannova. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Mass Analyzers. (2024). ACD/Labs. Available at: [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Time-of-flight mass spectrometry - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. Available at: [Link]

  • Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Orbitrap Mass Spectrometry Explained. (2023). YouTube. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization. (n.d.). University of Bristol. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Atmospheric-pressure chemical ionization – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. Available at: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Available at: [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). DOI. Available at: [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. (2001). PubMed. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed. Available at: [Link]

  • Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? (2024). Universal Lab. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). Royal Society of Chemistry. Available at: [Link]

  • Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). (n.d.). ResearchGate. Available at: [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Longdom Publishing. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). (n.d.). Royal Society of Chemistry. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2025). ResearchGate. Available at: [Link]

  • (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride. (n.d.). NextSDS. Available at: [Link]

  • 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011). Agilent. Available at: [Link]

  • Time of Flight Mass Spectrometry as an Invaluable Tool for Specific Identification of Reaction and Degradation Products Within Medicinal Chemistry. (n.d.). Waters Corporation. Available at: [Link]

Sources

Comparative

The Strategic Exploration of Fluorinated Pyrrolidine Analogs: A Comparative Guide to Biological Activity and Pharmacokinetics

The pyrrolidine ring is a privileged and ubiquitous scaffold in modern drug discovery, prized for its favorable three-dimensional architecture. However, native (non-fluorinated) pyrrolidines frequently suffer from rapid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a privileged and ubiquitous scaffold in modern drug discovery, prized for its favorable three-dimensional architecture. However, native (non-fluorinated) pyrrolidines frequently suffer from rapid oxidative metabolism and suboptimal membrane permeability due to the high basicity of their secondary amine. For researchers and drug development professionals, the strategic incorporation of fluorine—a highly electronegative bioisostere—fundamentally rewrites the physicochemical profile of the molecule.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrrolidine analogs, analyzing the causality behind their divergent biological activities and providing actionable experimental frameworks.

The Physicochemical Causality of Fluorination

Why does the substitution of a single hydrogen atom with fluorine yield such a profound difference in biological performance? The answer lies in three interconnected properties: electronegativity, bond strength, and stereoelectronic effects.

  • pKa Modulation and Lipophilicity: The strong electron-withdrawing nature of fluorine (especially in gem-difluoro configurations like 3,3-difluoropyrrolidine) significantly lowers the pKa of the adjacent ring nitrogen through inductive effects . A lower pKa increases the fraction of the un-ionized drug at physiological pH, directly enhancing lipophilicity (LogP) and passive membrane permeability.

  • Metabolic Stability: The C–F bond is the strongest single bond in organic chemistry. Substituting hydrogen with fluorine at metabolically labile sites (e.g., the C3 position) blocks Cytochrome P450 (CYP450)-mediated hydroxylation, dramatically extending the compound's half-life and preventing undesired ring-opening degradation 1.

  • Conformational Control: Fluorine exerts a strong gauche effect when placed adjacent to an electronegative atom like nitrogen. This stereoelectronic interaction locks the pyrrolidine ring into a specific puckered conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, directly enhancing binding affinity .

G F Fluorine Substitution (Pyrrolidine Ring) E High Electronegativity F->E B Strong C-F Bond F->B S Stereoelectronic Effects F->S P Lowered Amine pKa (Increased Lipophilicity) E->P M Resistance to CYP450 (Metabolic Stability) B->M C Conformational Pucker (Pre-organization) S->C A Enhanced Biological Activity & Pharmacokinetics P->A M->A C->A

Diagram 1: Logical relationship between fluorination and pharmacokinetic outcomes.

Comparative Biological Activity & Target Interactions

To objectively compare performance, we must analyze specific therapeutic applications where fluorinated pyrrolidines have been benchmarked against their non-fluorinated counterparts.

Quantitative Comparison of Properties
Property / TargetNon-Fluorinated PyrrolidineFluorinated Pyrrolidine (e.g., 3-Fluoro or 3,3-Difluoro)Causality / Mechanism of Action
Amine pKa ~9.0 - 10.5~6.5 - 8.0Strong inductive electron withdrawal by fluorine reduces electron density on the nitrogen atom.
DPP-4 Inhibition (IC50) Moderate (>500 nM)High (64.5 nM - 188.7 nM)Fluorinated amides show enhanced steric complementarity and hydrogen bonding in the S1 pocket 2.
Caspase-3 Inhibition Baseline / Weak0.362–2.57 μM4,4-difluorinated isatin-pyrrolidine derivatives exhibit superior enzyme active site engagement 3.
Microsomal Stability (t1/2) Short (< 15 mins)Extended (> 60 mins)The C-F bond resists phase I oxidative metabolism (C-hydroxylation) by liver microsomes 4.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors In the development of anti-hyperglycemic agents for Type 2 Diabetes, replacing a standard pyrrolidine with a fluorinated pyrrolidine amide yields profound improvements. The fluorinated analogs exhibit excellent inhibitory activity against DPP-4 (IC50 values as low as 64.47 nM) 2. The causality here is driven by the conformational lock induced by fluorine, which perfectly aligns the inhibitor within the DPP-4 active site, while simultaneously increasing the metabolic half-life required for sustained in vivo efficacy.

Experimental Methodology: Validating Metabolic Stability

To establish scientific trustworthiness, claims of enhanced metabolic stability must be empirically validated using a self-validating experimental protocol. The Human Liver Microsome (HLM) Stability Assay is the gold standard for comparing fluorinated vs. non-fluorinated analogs.

Protocol: Comparative HLM Stability Assay

Note: This protocol is designed with internal controls (Testosterone and Verapamil) to ensure the enzymatic viability of the microsomes, making the system self-validating. If the controls do not degrade at known rates, the assay is invalid.

  • Substrate Preparation: Prepare 10 mM stock solutions of the non-fluorinated and fluorinated pyrrolidine analogs in DMSO. Dilute to a working concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Pre-incubate the test compounds with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Causality: Pre-incubation ensures the system is at physiological temperature before enzymatic initiation, preventing skewed early-timepoint data.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures and precipitates the microsomal proteins, stopping all enzymatic activity and locking the metabolite profile at that exact second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Data Calculation: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Substrate Preparation (Fluorinated vs Non-Fluorinated) Step2 2. HLM Incubation (+ NADPH cofactor) Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60 mins) Step2->Step3 Step4 4. Quench Reaction (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify parent depletion) Step4->Step5 Step6 6. Data Analysis (Calculate t1/2 & CLint) Step5->Step6

Diagram 2: Step-by-step experimental workflow for the Microsomal Stability Assay.

Conclusion

The transition from non-fluorinated to fluorinated pyrrolidine analogs is not merely a synthetic exercise; it is a calculated optimization of a drug's pharmacokinetic and pharmacodynamic destiny. By lowering pKa, locking favorable conformations, and shielding vulnerable carbon centers from oxidation, fluorine empowers drug development professionals to rescue failing scaffolds and elevate them into viable clinical candidates.

References

  • BenchChem Technical Support Team. "3,3-Difluoropyrrolidine | 316131-01-8 - Benchchem." Benchchem.
  • "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." PMC, National Institutes of Health.
  • "Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors." ChEMBL, EMBL-EBI.
  • "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." ResearchGate.
  • "New Methods for the Construction of Fluorinated Cyclic Amines and Amides." University of Nottingham Repository.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-3-(2-Fluoro-4-nitroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride. The structural complexity of this compound—incorporating a fluorinated aromatic system, a nitro functional group, and a pyrrolidine ring—necessitates a cautious and informed approach to its disposal. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with environmental regulations.

The information herein is synthesized from established safety protocols and regulatory guidelines, intended for researchers, scientists, and drug development professionals who handle such specialized chemical reagents.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) should always be the primary reference, the chemical's structure allows for a robust presumptive hazard assessment.

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests environmental persistence. Improper disposal can contribute to the accumulation of "forever chemicals."[1] Thermal treatment at high temperatures is often required for the complete destruction of such compounds.[2]

  • Nitrated Aromatic Compound: Nitrophenols and related compounds are often classified as toxic and are subject to specific hazardous waste regulations.[3] Compounds in this class can be reactive and may have explosive potential under certain conditions, although the hydrochloride salt form mitigates some reactivity hazards.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be corrosive, flammable, and toxic.[4]

Based on these structural features, (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride must be managed as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely be classified due to its inherent toxicity.[5][6]

Hazard Class Structural Justification Primary Disposal Concern
Toxicity Nitrated aromatic ring, pyrrolidine derivative.Potential harm to human health and aquatic life. Must be isolated from sewer systems and regular trash.[5][7]
Reactivity Nitro group.Potential for adverse reactions if mixed with incompatible chemicals. Segregation is critical.[8][9]
Environmental Persistence Fluorinated aromatic ring.Requires a verified destruction method, such as high-temperature incineration, to prevent environmental accumulation.[1][2]

Personal Protective Equipment (PPE) and Safe Handling

All handling and preparation of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. The following minimum PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Contaminated gloves must be disposed of as hazardous waste.[10]

  • Protective Clothing: A standard laboratory coat.

Segregation and Chemical Incompatibility

This compound must be segregated from other waste streams to prevent dangerous reactions. Store the designated waste container away from incompatible materials.

Do NOT mix with:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can lead to violent reactions with the organic components.[11][12]

  • Strong Bases (e.g., Sodium Hydroxide): Will neutralize the hydrochloride salt and may initiate other reactions.

  • Concentrated Acids: Especially mixtures of concentrated sulfuric and nitric acid.[8]

The waste container should be stored in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel, and with secondary containment to mitigate spills.[5]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final hand-off to safety professionals.

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound.[5] A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Affix a completed Hazardous Waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

    • A clear statement of the associated hazards (e.g., "Toxic")

    • The date when waste was first added (Accumulation Start Date)

Step 2: Waste Collection

  • Carefully transfer waste quantities of the solid compound or solutions containing it into the labeled hazardous waste container.

  • For decontamination of laboratory glassware (e.g., beakers, flasks), rinse three times with a suitable solvent (such as ethanol or acetone). This "rinsate" is also considered hazardous waste and must be collected in the same container.[13]

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

Step 3: Temporary Storage

  • Securely close the container lid.

  • Store the container in your lab's designated satellite accumulation area. Ensure it is segregated from incompatible materials as described in Section 3.

  • Weekly inspections of the storage area are required to check for leaks or container degradation.[5]

Step 4: Arranging for Final Disposal

  • Once the container is full or you no longer intend to add waste to it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][14]

  • Do not transport hazardous waste outside of your laboratory. This must be done by trained EHS personnel or a certified hauler.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.

G cluster_0 In-Lab Procedures cluster_1 EHS / Contractor Procedures A Waste Generation (R)-3-(2-Fluoro-4-nitrophenoxy) pyrrolidine hydrochloride B Characterize as Hazardous Waste (Toxic, Persistent) A->B C Select & Pre-Label Compatible Container B->C Proceed with Disposal Plan D Wear Full PPE (Fume Hood Operation) C->D E Transfer Waste & Contaminated Rinsate into Container D->E F Store in Satellite Accumulation Area (Segregated) E->F G Container Full or Waste Stream Complete? F->G H Continue Safe Storage & Weekly Inspection G->H No I Request Waste Pickup from EHS/Contractor G->I Yes H->G J EHS Collects Waste & Verifies Manifest I->J K Transport to Licensed TSDF* J->K L Ultimate Disposal: High-Temperature Hazardous Waste Incineration K->L M *TSDF: Treatment, Storage, and Disposal Facility

Sources

Handling

Personal protective equipment for handling (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

As a Senior Application Scientist, handling complex, multi-functional molecules like (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-39-3)[1] requires moving beyond basic safety data sheets. To ens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling complex, multi-functional molecules like (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-39-3)[1] requires moving beyond basic safety data sheets. To ensure operational excellence and absolute safety in drug development laboratories, we must understand the mechanistic toxicology of the compound and design our handling protocols around those specific chemical realities.

This guide provides a comprehensive, field-proven framework for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To understand why specific Personal Protective Equipment (PPE) is required, we must deconstruct the molecule into its toxicological components. This compound presents a dual-hazard profile:

  • The Pyrrolidine Hydrochloride Moiety (Localized Hazard): Hydrochloride salts of secondary amines are highly hygroscopic and exist as fine, crystalline powders. They act as severe irritants to the ocular and respiratory mucosa[2],[3]. If airborne micro-particulates bypass standard safety glasses, they react with the moisture in the eyes to form dilute acid, causing immediate, severe localized tissue damage and corneal clouding[3].

  • The 2-Fluoro-4-nitrophenoxy Moiety (Systemic Hazard): Nitroaromatics are highly lipophilic. If they contact the skin, they readily penetrate the stratum corneum and enter systemic circulation[4],[5]. Once absorbed, nitroaromatics can oxidize heme iron, leading to methemoglobinemia (a condition where blood cannot effectively carry oxygen) and red blood cell lysis[4]. The addition of the fluorine atom further increases the molecule's lipophilicity, exacerbating the risk of rapid dermal absorption.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE establishes a self-validating barrier system.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-Gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile.Nitroaromatics permeate standard gloves over time[5]. If solubilizing in DMSO (a penetration enhancer), a single glove breach could lead to rapid systemic absorption. The outer glove takes the chemical insult and is frequently changed.
Eye Protection Tight-fitting Chemical Splash Goggles. Standard safety glasses have gaps. Goggles prevent airborne hydrochloride salt dust from reacting with ocular moisture[3].
Body Protection Flame-Retardant (FR) Lab Coat + Tyvek Sleeves. Nitroaromatics carry a latent risk of explosive decomposition under extreme heat[4]. FR coats mitigate fire risks, while Tyvek sleeves prevent dust from settling on forearms.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary). Prevents inhalation of the STOT SE 3 (respiratory irritant) powder[2]. All open-container work must occur in a certified fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the chemical remains contained and that all safety measures are actively validated during the procedure.

Step 1: Pre-Operational Validation

  • Verify the chemical fume hood's face velocity is between 80–120 feet per minute (fpm).

  • Self-Validation: Hold a small piece of tissue at the sash opening; a strong, steady inward pull provides immediate visual confirmation of containment efficacy.

Step 2: Weighing and Transfer

  • Utilize anti-static weighing boats and grounded spatulas. Hydrochloride salts are prone to static cling, which can cause the powder to unexpectedly aerosolize when transferred.

  • Weigh the material deep within the fume hood, at least 6 inches behind the sash.

Step 3: Solubilization (Assay Prep)

  • When preparing stock solutions for biological assays, researchers typically use DMSO. Caution: DMSO is a powerful transdermal carrier. If a DMSO solution of this nitroaromatic compound contacts your skin, systemic absorption will be nearly instantaneous.

  • Add the solvent slowly down the side of the vial to prevent aerosolizing the dry powder.

Step 4: Immediate Decontamination

  • Wipe down the balance, spatulas, and hood surface with an ethanol/water (70/30) solution to dissolve and capture any residual hydrochloride salt.

HandlingWorkflow Start 1. Pre-Operation Verify Hood Airflow PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Weigh 3. Weighing (Anti-static tools) PPE->Weigh Solubilize 4. Solubilization (Slow solvent addition) Weigh->Solubilize Decon 5. Decontamination (Wipe with EtOH/Water) Solubilize->Decon Store 6. Secure Storage (Desiccator, sealed) Decon->Store

Standard operational workflow for handling hazardous hydrochloride salt powders.

Emergency Response & Spill Mitigation

In the event of a spill, the primary goal is to prevent the powder from becoming airborne and to avoid skin contact with solvated mixtures.

Step 1: Isolate and Assess

  • Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Determine if the spill is a dry powder or a solvated liquid (e.g., dissolved in DMSO).

Step 2: Containment & Neutralization

  • For Dry Powder: Do not sweep dry powder, as this generates toxic dust. Gently mist the spill with a 70% ethanol solution to dampen the powder and collapse any aerosolized particles.

  • For Liquid Solutions: Surround and cover the spill with a universal inert binder (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large nitroaromatic spills.

Step 3: Collection

  • Use a plastic scoop (avoid metal scraping which could generate a spark) to collect the dampened powder or absorbed liquid into a dedicated, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution (e.g., DMSO) Assess->Liquid WetWipe Dampen with Solvent (Prevent Dusting) Solid->WetWipe Absorb Apply Universal Binder (Diatomaceous Earth) Liquid->Absorb Collect Collect in HazMat Bin WetWipe->Collect Absorb->Collect Clean Decontaminate Area Collect->Clean

Decision tree for isolating and neutralizing accidental chemical spills.

Disposal & Waste Management Plan

Improper disposal of fluorinated nitroaromatics can lead to severe environmental toxicity and regulatory fines.

  • Segregation: Never mix this compound with strong oxidizing agents (e.g., nitric acid, peroxides) in a waste carboy, as nitroaromatics can react violently[4]. Segregate into a dedicated "Halogenated/Nitrogenous Organic Waste" container.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1286207-39-3), and the primary hazards (Toxic, Irritant, Environmental Hazard).

  • Destruction Method: The mandatory disposal route for this chemical is controlled incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber[6]. Causality: Combustion of this molecule releases highly toxic Hydrogen Fluoride (HF) gas, Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl)[6]. The alkaline scrubber is required to neutralize these acidic, toxic exhaust gases before environmental release.

References

  • BLDpharm.1000052-25-4 | 3-((2-Fluoro-4-nitrophenoxy)methyl)piperidine - Related Products (CAS 1286207-39-3).
  • CDH Fine Chemicals.MATERIAL SAFETY DATA SHEET: 1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride.
  • ChemScene.Safety Data Sheet - Pyrrolidine Hydrochloride.
  • Matrix Scientific.Safety Data Sheet: 3-(3-Fluorobenzyl)pyrrolidine hydrochloride.
  • NATO (North Atlantic Treaty Organization).Toxicity Assessment; Approach, Mitigation Procedures and Interpretation on Munitions and Products of Combustion.
  • DTIC (Defense Technical Information Center).In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.